Bimosiamose

Catalog No.
S521264
CAS No.
187269-40-5
M.F
C46H54O16
M. Wt
862.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bimosiamose

CAS Number

187269-40-5

Product Name

Bimosiamose

IUPAC Name

2-[3-[5-[6-[3-[3-(carboxymethyl)phenyl]-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hexyl]-2-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenyl]acetic acid

Molecular Formula

C46H54O16

Molecular Weight

862.9 g/mol

InChI

InChI=1S/C46H54O16/c47-23-35-39(53)41(55)43(57)45(61-35)59-33-15-13-25(19-31(33)29-11-5-9-27(17-29)21-37(49)50)7-3-1-2-4-8-26-14-16-34(60-46-44(58)42(56)40(54)36(24-48)62-46)32(20-26)30-12-6-10-28(18-30)22-38(51)52/h5-6,9-20,35-36,39-48,53-58H,1-4,7-8,21-24H2,(H,49,50)(H,51,52)/t35-,36-,39-,40-,41+,42+,43+,44+,45+,46+/m1/s1

InChI Key

RYWCQJDEHXJHRI-XJMXIVSISA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

1,6-bis(3-(3-carboxymethylphenyl)-4-(2-alpha-D-mannopyranosyloxy)phenyl)hexane, bimosiamose

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=CC(=C2)CCCCCCC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)C5=CC=CC(=C5)CC(=O)O)OC6C(C(C(C(O6)CO)O)O)O)CC(=O)O

Isomeric SMILES

C1=CC(=CC(=C1)C2=C(C=CC(=C2)CCCCCCC3=CC(=C(C=C3)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=CC=CC(=C5)CC(=O)O)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)CC(=O)O

The exact mass of the compound Bimosiamose is 862.3412 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Hexanes - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

what are the pharmacokinetics of inhaled Bimosiamose

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetics of Inhaled Bimosiamose

The quantitative PK data for inhaled this compound from two Phase I trials are summarized in the table below.

Trial Design Dosing Regimen Key Pharmacokinetic Findings

| Single-dose escalation study [1] [2] | Single inhalation of 2 mg to 140 mg | C~max~: 64 ng/mL (after a 105 mg single dose). Detection: Plasma concentrations were quantifiable only at single doses ≥ 105 mg. | | Multiple-dose study [1] [2] | 8 mg to 70 mg, twice daily for 7 days | C~max~: 64 ng/mL (at the 50 mg twice daily dose). AUC: Median AUC of 5746 h·ng/mL for the 70 mg twice daily dose over the treatment period. Detection: Plasma concentrations were quantifiable only at doses ≥ 50 mg twice daily. |

The central finding from these studies is that this compound has low systemic bioavailability when administered via inhalation [1] [2]. The drug was detected in plasma only at relatively high dose levels.

Detailed Experimental Protocols

The PK data above were generated under the following standardized clinical trial conditions.

  • Study Populations: The trials were conducted in healthy male subjects. The single-dose study enrolled 48 subjects, and the multiple-dose study enrolled 32 subjects [1] [2].
  • Administration Method: The drug was administered as an aqueous solution via a PARI LC Star nebulizer. A volume of 4 mL was inhaled over a period of 15 minutes [1].
  • Bioanalytical Method: Plasma concentrations of this compound were determined using a validated liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) method. The lower limit of quantification (LOQ) for this assay was 30 ng/mL [1].

Context and Clinical Relevance

  • Mechanism of Action: this compound is a synthetic, small-molecule pan-selectin antagonist [1] [3]. It works by blocking the selectin-mediated initial "tethering and rolling" of leukocytes on the vascular endothelium, a primary step in the inflammatory cell recruitment cascade [1].
  • Therapeutic Rationale: The low systemic exposure is likely a favorable characteristic for an inhalationally administered drug intended to act locally in the lungs to treat inflammatory airway diseases like asthma [4] and COPD [5]. This approach aims to maximize therapeutic effects at the site of action while minimizing systemic side effects.
  • Comparative Route of Administration: For context, the pharmacokinetics of this compound have also been studied after intravenous and subcutaneous administration, which result in significantly higher systemic exposure (e.g., C~max~ in the µg/mL range) [6] [7].

Research Workflow

The diagram below outlines the design of the clinical studies from which the PK data were derived.

Start Two Phase I Clinical Trials A Randomized, Double-Blind, Placebo-Controlled Design Start->A B Healthy Male Volunteers A->B C1 Single-Dose Escalation Study (48 subjects) B->C1 C2 Multiple-Dose Study (32 subjects) B->C2 D1 Single inhalation of 2 mg to 140 mg C1->D1 D2 8 mg to 70 mg twice daily for 7 days C2->D2 E Blood Collection for Plasma Analysis (LC-ESI-MS/MS) D1->E D2->E F Primary Outcome: Low Systemic Bioavailability E->F

> Workflow of the first-in-human Phase I trials that established the foundational pharmacokinetic and safety profile of inhaled this compound.

References

Clinical Safety & Pharmacokinetics of Bimosiamose in Healthy Volunteers

Author: Smolecule Technical Support Team. Date: February 2026

Trial Design Dosing Regimen Key Safety Findings Key PK Findings

| Single & Multiple Dose, Inhaled [1] [2] | Single: 2-140 mg Multiple: 8-70 mg twice daily for 7 days | Well tolerated up to 70 mg; adverse events (AEs) were mild and more frequent at the highest single dose (140 mg); no severe AEs or deaths [1] [2]. | Systemic exposure was low; plasma levels were only detectable at doses ≥50 mg twice daily and 105 mg single dose; C~max~: 64 ng/mL [1] [2]. | | Single & Multiple Dose, Subcutaneous [3] | 100, 200, or 300 mg once daily | Well tolerated at all doses tested [3]. | C~max~: 2.17 ± 0.70 µg/mL (300 mg dose) AUC~(0-∞)~: 11.1 ± 2.9 h·µg/mL t~1/2~: 3.7 ± 0.6 h ~15% of dose excreted unchanged in urine [3]. | | Single Dose, Intravenous [4] | 30 mg/kg IV infusion (15-min) | Safe and well tolerated in a human endotoxemia model [4]. | Information not specified in the provided results. |

Detailed Experimental Protocols

The following details the methodologies from the key studies cited above.

Inhaled Administration (Phase I Trials) [1] [2]
  • Design: Two randomized, double-blind, placebo-controlled studies (single-dose escalating and multiple-dose).
  • Participants: Healthy male volunteers (aged 21-54). Single-dose study (n=48), multiple-dose study (n=32).
  • Intervention: this compound disodium or placebo administered via a nebulizer (Pari LC Star) over 15 minutes.
  • Safety Monitoring: Adverse events, vital signs, ECG, clinical laboratory parameters, FEV1 (lung function), and nasopharyngeal examinations.
  • Pharmacokinetics: Blood samples were collected at predefined times post-dose. Plasma concentrations of this compound were determined using a validated LC-ESI-MS/MS method with a lower limit of quantification (LOQ) of 30 ng/mL [1].
Subcutaneous Administration [3]
  • Design: Randomized, double-blind, placebo-controlled, dose-escalation trial.
  • Participants: Healthy male volunteers.
  • Intervention: Single and multiple subcutaneous injections of 100, 200, or 300 mg this compound disodium into the abdomen.
  • Pharmacokinetics: Plasma and urine concentrations of this compound were measured to determine PK parameters [3].

Mechanism of Action and Experimental Workflow

This compound is a synthetic, low-molecular-weight pan-selectin antagonist [5]. It inhibits E-, P-, and L-selectins, which are cell adhesion molecules that mediate the initial "tethering and rolling" of leukocytes (white blood cells) on the vascular endothelium. This is the primary step in the migration of inflammatory cells from the bloodstream into tissues. By blocking this interaction, this compound aims to modulate the inflammatory process in diseases like asthma and COPD [1] [5].

The diagram below illustrates the logical flow and key assessments from a typical Phase I clinical trial protocol investigating this compound in healthy volunteers.

G cluster_0 Phase I Trial Protocol (Example) A Study Population Healthy Male Volunteers B Randomization & Intervention (e.g., Inhaled this compound vs. Placebo) A->B C Safety & Tolerability Monitoring B->C D Pharmacokinetic (PK) Sampling B->D E Data Analysis & Conclusions C->E C1 • Adverse Events (AEs) • Vital Signs • ECG • Clinical Lab Tests • Lung Function (FEV1) C->C1 D->E D1 • Blood/Plasma Collection • Concentration Measurement • PK Parameter Calculation (AUC, Cmax, t½) D->D1

Figure 1: Workflow of a typical Phase I clinical trial assessing the safety and pharmacokinetics of this compound in healthy volunteers.

Interpretation and Research Context

  • Low Inhalation Bioavailability: The low systemic absorption after inhalation is a positive safety feature for a drug acting locally in the lungs, as it potentially minimizes systemic side effects [1] [2].
  • Proof-of-Concept Efficacy: While safe in healthy volunteers, this compound has also shown biological activity in patient models. In mild asthmatics, inhaled this compound significantly attenuated the late asthmatic response by 50.2% following an allergen challenge [6]. In another model, it reduced biomarkers of ozone-induced airway inflammation in healthy subjects [7].

References

Bimosiamose synthetic selectin antagonist design

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Profile & Mechanism of Action

Bimosiamose (TBC-1269) is a synthetic, small-molecule, non-oligosaccharide pan-selectin antagonist [1] [2]. Its core mechanism is to inhibit the initial tethering and rolling of leukocytes on the activated vascular endothelium, which is the first critical step in the leukocyte extravasation cascade that leads to chronic inflammation [1] [3].

The table below summarizes its quantitative inhibition profile against the three selectin family members:

Selectin Type IC₅₀ (μM) Primary Role in Inflammation
E-selectin 88 Expressed on activated endothelium; mediates leukocyte adhesion [2].
P-selectin 20 Expressed on activated platelets and endothelium; supports rapid leukocyte rolling [2].
L-selectin 86 Constitutively expressed on most leukocytes; crucial for homing to lymphoid and inflamed tissues [2].

This pan-selectin antagonism makes it a promising therapeutic agent for modulating multiple inflammatory pathways simultaneously. The compound operates without any reported cytotoxic effects on neutrophils [2].

Experimental Protocols & Key Findings

The efficacy of this compound has been evaluated in various in vitro, in vivo, and clinical models. The diagram below outlines a generalized experimental workflow for its assessment in allergic asthma models.

G cluster_pre Preclinical Model Setup cluster_assess Primary Assessment Endpoints A Animal Model (e.g., Rodent) B Allergen Sensitization & Challenge A->B C This compound Treatment (Inhaled/IV, prophylactic/therapeutic) B->C D Airway Function (FEV1, Airway Hyperresponsiveness) C->D E Cellular Analysis (BALF Leukocyte Count, Histology) C->E F Inflammatory Mediators (Cytokines, Exhaled NO) C->F

Workflow for evaluating this compound in allergic asthma models.

Table of Key Experimental Findings

The following table summarizes the design and outcomes of pivotal studies investigating this compound.

Study Model Protocol / Dosing Key Findings & Outcome Measures

| Allergen Challenge in Mild Asthmatics (Human RCT) [4] | Design: Randomized, double-blind, placebo-controlled cross-over trial. Regimen: Inhaled this compound (70 mg, twice daily for 3 days, then once on challenge day). Challenge: Allergen inhalation on day 4. | Primary Endpoint: Significantly attenuated the maximum late asthmatic reaction (LAR) by 50.2% (placebo: -13.10%, this compound: -6.52%; p=0.045). Secondary Endpoints: No significant effect on Early Asthmatic Response (EAR), post-allergen airway hyperresponsiveness, or exhaled nitric oxide. | | Hepatic Ischemia/Reperfusion Injury (Rat Model) [2] | Design: In vivo animal model. Regimen: Single intravenous dose (25 mg/kg) 15 min before reperfusion. | Outcome: Marked increase in survival (70% vs control). Reduced liver enzyme levels and neutrophil migration (reduced by 81%). Improved histologic damage scores. | | Psoriasis (SCID Mouse Xenograft Model & Human Pilot Study) [3] | Design: Preclinical xenograft and an open-label human pilot study. Regimen: (Human) 6 intravenous infusions over 2 weeks. | Outcome: Reduced disease severity and development of psoriatic plaques in mice. In humans, significant clinical improvement (P=0.02) via Psoriasis Area and Severity Index (PASI). Reduced epidermal thickness and lymphocyte infiltration. | | *In Vitro* Lymphocyte Adhesion [3] | Design: Flow chamber assay under physiological flow conditions. | Outcome: Inhibited E-selectin and P-selectin dependent adhesion of lymphocytes. |

Signaling Pathways and Drug Target

The therapeutic action of this compound is situated at the very inception of the inflammatory response. The diagram below illustrates the leukocyte recruitment cascade and its inhibition by this compound.

G cluster_endothelium Activated Vascular Endothelium cluster_inhibition This compound Inhibition InflamStimulus Inflammatory Stimulus (e.g., Allergen, Cytokines) ESelectin E-Selectin Expression InflamStimulus->ESelectin PSelectin P-Selectin Expression InflamStimulus->PSelectin LeukocyteRolling Leukocyte Rolling (Tethering & Adhesion) ESelectin->LeukocyteRolling PSelectin->LeukocyteRolling FirmAdhesion Firm Adhesion & Transmigration LeukocyteRolling->FirmAdhesion This compound Pan-Selectin Antagonism This compound->ESelectin Blocks This compound->PSelectin Blocks This compound->LeukocyteRolling Inhibits TissueInflammation Tissue Inflammation FirmAdhesion->TissueInflammation

This compound inhibits the initial leukocyte rolling phase by blocking selectins. By blocking this initial step, this compound prevents the downstream cascade of leukocyte activation, firm adhesion, and migration into the tissue, thereby modulating the chronic inflammation characteristic of diseases like asthma and psoriasis [1] [3].

Current Development Status and Context

  • Therapeutic Promise: The collected data validates the proof-of-concept that pan-selectin antagonism is a viable strategy for treating chronic inflammatory diseases [4] [3]. The ability to attenuate the Late Asthmatic Response in humans highlights its potential in asthma management, particularly in a phenotype where this pathway is prominent [1] [4].
  • Current Status: The most recent clinical data available from the search results is from 2006. There is no information on later-stage clinical trials (Phase III) or regulatory approval, indicating that its development may have been halted or suspended for unstated reasons.
  • Modern Context: The Treatable Traits (TT) paradigm in precision medicine is highly relevant for a targeted therapy like this compound [5]. This approach involves identifying patients with specific, modifiable traits (e.g., neutrophilic inflammation, frequent exacerbations) that would most likely respond to a selectin antagonist.

References

Bimosiamose phase I clinical trial results

Author: Smolecule Technical Support Team. Date: February 2026

Bimosiamose Clinical Trial Overview

The table below summarizes the known clinical development status of this compound based on the search results.

Indication Highest Phase Key Findings & Status Administration
Asthma Phase 2 Attenuated late asthmatic reaction by ~50%; no effect on early response [1] [2]. Inhaled [1]
COPD Phase 2 Significantly reduced sputum IL-8; broad anti-inflammatory effects; safe and well-tolerated [3]. Inhaled [3]
Plaque Psoriasis Phase 2 Purpose was to determine safety and efficacy; study completed [4]. Topical Cream [4]
Atopic Dermatitis Phase 2 Status and results not specified in detail [5] [6]. Topical Cream [6]
General Phase 1 Completed, but no detailed results are available. The drug was reported to be "well tolerated" in Phase I [6] [7]. Intravenous, Subcutaneous, Inhaled [6]

Mechanism of Action and Experimental Protocols

For your technical audience, here is a detailed look at the drug's mechanism and the design of its key clinical studies.

  • Drug Type & Mechanism: this compound is a synthetic, small-molecule, pan-selectin antagonist. It inhibits all three selectins (E, P, and L), which are vascular cell adhesion molecules that mediate the initial tethering and rolling of leukocytes on the endothelium, the first step in leukocyte recruitment to inflammatory sites [1] [8] [6].

    • In Vitro IC50 Values: E-selectin: 88 µM; P-selectin: 20 µM; L-selectin: 86 µM [8].
  • Key Clinical Trial Designs:

    • Asthma (Phase II): A randomized, double-blind, placebo-controlled, cross-over trial in 12 mild asthmatic patients. The protocol involved treatment with inhaled this compound (70 mg bid) or placebo for 4 days, with an allergen challenge on the final day. The primary endpoint was the maximum fall in FEV1 during the late asthmatic reaction (3-8 hours post-challenge) [1] [2].
    • COPD (Phase II): A multi-center, double-blind, placebo-controlled, randomized, cross-over study in 77 patients with moderate to severe COPD. Patients inhaled this compound or a placebo for 28 consecutive days twice daily on top of standard care. The primary endpoint was the reduction of Interleukin-8 (IL-8) in induced sputum at day 28 [3].

The following diagram illustrates the hypothesized signaling pathway through which this compound exerts its anti-inflammatory effect, based on its mechanism of action.

G InflammatoryStimulus Inflammatory Stimulus (e.g., Allergen) EndothelialActivation Endothelial Cell Activation InflammatoryStimulus->EndothelialActivation SelectinExpression ↑ E- & P-Selectin Expression EndothelialActivation->SelectinExpression LeukocyteRolling Leukocyte Tethering & Rolling SelectinExpression->LeukocyteRolling FirmAdhesion Firm Adhesion & Transmigration LeukocyteRolling->FirmAdhesion AirwayInflammation Airway Inflammation (Late Asthmatic Response) FirmAdhesion->AirwayInflammation This compound This compound (Pan-Selectin Antagonist) This compound->SelectinExpression Antagonizes This compound->LeukocyteRolling Blocks

> this compound inhibits selectin-mediated leukocyte rolling, a key initial step in the inflammatory cascade.

References

Bimosiamose in the Ozone Challenge Model: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bimosiamose and the Ozone Challenge Model

This compound (TBC1269) is a synthetic, small-molecule pan-selectin antagonist that inhibits all three selectin family members (E-, P-, and L-selectin) involved in the initial tethering and rolling of leukocytes on vascular endothelium during inflammatory responses. By blocking this critical first step in leukocyte extravasation, this compound represents a promising anti-inflammatory therapeutic strategy for respiratory diseases characterized by neutrophilic inflammation, such as chronic obstructive pulmonary disease (COPD). The ozone challenge model in healthy volunteers serves as a well-established human experimental model for investigating drug effects on neutrophilic airway inflammation, reproducing key inflammatory features seen in COPD through a transient, reproducible influx of neutrophils and inflammatory mediators following controlled ozone exposure [1] [2].

The ozone challenge model has gained prominence in early-phase clinical drug development as a valuable tool for providing proof-of-concept data for novel anti-inflammatory compounds. This model offers several advantages: it produces a consistent inflammatory response dominated by neutrophils, allows for controlled evaluation of drug effects in human subjects, and enables measurement of multiple inflammatory endpoints through non-invasive methods such as induced sputum. The pathophysiological response to ozone inhalation involves oxidative stress that directly modifies cell surface proteins and lipids in the respiratory tract, leading to epithelial damage, activation of innate immune signaling pathways, and production of pro-inflammatory cytokines and chemokines that recruit neutrophils to the airways [3].

Table 1: Key Characteristics of this compound

Property Description
Mechanism of Action Pan-selectin antagonist (inhibits E-, P-, and L-selectin)
Chemical Structure 1,6-Bis[3-(3-carboxymethylphenyl)-4-(2-α-d-mannopyranosyloxy)-phenyl]hexane
Primary Effect Blocks leukocyte tethering and rolling on vascular endothelium
Administration Route Inhalation via breath-actuated nebulizer
Development Status Investigational

Clinical Protocol for Assessing this compound in the Ozone Challenge Model

Study Design and Ozone Challenge Methodology

The evaluation of this compound efficacy in the ozone challenge model follows a randomized, double-blind, placebo-controlled, cross-over clinical trial design that minimizes inter-subject variability and allows for within-subject comparisons. The typical study duration spans approximately 2-3 weeks per participant, including screening, treatment periods, and washout phases. In the seminal study by Holz et al. (2011), the protocol consisted of a 4-day treatment period with this compound (10 mg twice daily) or matching placebo, followed by ozone challenge on day 4 [1]. The washout period between treatment arms should be sufficient to allow resolution of ozone-induced inflammation and elimination of the study drug, typically at least 2 weeks.

The ozone challenge procedure requires specialized equipment and standardized conditions to ensure reproducible inflammatory responses:

  • Ozone Generation and Exposure: Ozone is generated from medical-grade oxygen and administered at a concentration of 250 parts per billion (ppb) in a controlled exposure chamber under conditions of intermittent exercise to ensure adequate ventilation distribution [1] [2].

  • Exposure Duration: Subjects undergo 3 hours of continuous ozone exposure with alternating 15-minute periods of rest and moderate exercise on a cycle ergometer or treadmill. The exercise intensity is calibrated to achieve a minute ventilation of approximately 20-25 L/min to ensure adequate ozone delivery to the lower respiratory tract [2].

  • Environmental Controls: Temperature and humidity in the exposure chamber should be maintained at comfortable levels (typically 20-22°C and 40-50% relative humidity) to minimize additional respiratory stress.

Participant Selection Criteria

Appropriate subject selection is critical for obtaining interpretable results in the ozone challenge model. The following inclusion and exclusion criteria are recommended:

Table 2: Participant Selection Criteria

Category Inclusion Criteria Exclusion Criteria
Health Status Healthy volunteers; No respiratory disease History of asthma or chronic respiratory disease
Age Range 18-50 years Outside specified age range
Smoking Status Non-smokers or ex-smokers (>12 months abstinence) Current smokers or recent ex-smokers
Lung Function FEV₁ ≥80% predicted; FEV₁/FVC ≥70% Airflow limitation on spirometry
Ozone Response >10% increase in sputum neutrophils post-ozone at screening Non-response to ozone challenge
Medications Only short-acting beta-agonists prn Regular anti-inflammatory medications

Additional exclusion criteria include: recent respiratory tract infection (within 30 days), significant occupational exposure to respiratory irritants, pregnancy or lactation, and participation in another clinical trial within the previous 3 months. All participants should provide written informed consent, and the study must receive approval from an institutional ethics committee and competent regulatory authorities before initiation [2].

Drug Administration and Dosing

This compound is administered via inhalation using a breath-actuated nebulizer system such as the AKITA² APIXNEB device, which ensures consistent and reproducible drug delivery to the lower respiratory tract. The recommended dosage based on published clinical trials is 10 mg twice daily for 4 days, with the final dose administered approximately 1 hour before ozone challenge on day 4 [1]. This dosing regimen aims to achieve adequate drug concentrations in the airway tissues during the critical period of ozone-induced inflammatory response.

Prior to each this compound administration, subjects should receive two puffs of salbutamol (100 μg per puff) via metered-dose inhaler to mitigate potential bronchoconstriction and ensure optimal drug deposition. Subjects must be trained in proper nebulizer technique, including slow and deep inhalation breaths with brief breath-holds at maximal inspiration to enhance peripheral drug distribution. Device operation and compliance should be monitored throughout the treatment period.

Experimental Workflow and Mechanistic Insights

Study Workflow Visualization

G Ozone Challenge Study Timeline (Total: ~4 Weeks) cluster_day4 Day 4 Procedures (Each Treatment Period) Screening Screening & Enrollment (1-7 days) Baseline Baseline Ozone Challenge (Qualifying Response) Screening->Baseline Randomize Randomization Baseline->Randomize TreatmentA Treatment Period 1 (4 days this compound/Placebo) Randomize->TreatmentA Washout1 Washout Period (≥14 days) TreatmentA->Washout1 LastDose Final Study Drug Dose (1h pre-ozone) TreatmentA->LastDose TreatmentB Treatment Period 2 (4 days Alternate Treatment) Washout1->TreatmentB Analysis Endpoint Analysis (Sputum, Lung Function) TreatmentB->Analysis OzoneExp Ozone Exposure 250 ppb for 3h with intermittent exercise LastDose->OzoneExp Sputum Sputum Induction (3h post-ozone) OzoneExp->Sputum LungFunc Lung Function Assessments (0, 3, 6, 24h post-ozone) OzoneExp->LungFunc

Mechanism of Action Diagram

G This compound Mechanism in Ozone-Induced Inflammation Ozone Ozone Inhalation (250 ppb, 3h) OxStress Oxidative Stress Epithelial Damage Ozone->OxStress Cytokines Cytokine Release (IL-8, IL-6, TNF-α) OxStress->Cytokines Selectins Selectin Upregulation (E-, P-, L-selectin) Cytokines->Selectins Rolling Leukocyte Rolling on Endothelium Selectins->Rolling Adhesion Firm Adhesion & Extravasation Rolling->Adhesion Inflammation Neutrophilic Inflammation (Airway Infiltration) Adhesion->Inflammation This compound This compound Inhalation (Pan-Selectin Antagonist) Inhibition Selectin Blockade This compound->Inhibition Direct Action Inhibition->Rolling Inhibits ReducedNeutrophils ↓ Sputum Neutrophils (-40%, p=0.068) Inhibition->ReducedNeutrophils Results in ReducedMediators ↓ Inflammatory Mediators IL-8 (-35%), MMP-9 (-46%) Inhibition->ReducedMediators Results in

Endpoint Assessment and Data Analysis

Primary and Secondary Endpoints

The efficacy of this compound in the ozone challenge model is evaluated through a comprehensive panel of inflammatory endpoints and lung function measurements:

  • Primary Endpoint: The percentage and absolute count of sputum neutrophils collected 3 hours after ozone challenge completion represents the primary efficacy endpoint. This compound demonstrated a 40% reduction in sputum neutrophils compared to placebo, approaching statistical significance (p=0.068) in the seminal clinical trial [1].

  • Secondary Endpoints:

    • Inflammatory Mediators: Measurement of cytokines (IL-8, IL-6, IL-1β), matrix metalloproteinases (MMP-9), and other inflammatory markers in sputum supernatant. This compound significantly reduced IL-8 by 35% (p=0.004) and MMP-9 by 46% (p=0.022) [1].
    • Lung Function Parameters: Serial measurements of FEV₁ at baseline, immediately post-exposure, and at 3, 6, and 24 hours after ozone challenge to assess the impact on ozone-induced lung function decrements.
    • Airway Hyperresponsiveness: Methacholine challenge testing (PC₂₀) performed 24 hours post-ozone to evaluate effects on airway reactivity.
    • Systemic Inflammation: Peripheral blood collection for complete blood count with differential and inflammatory markers in plasma or serum.
Sputum Processing and Analysis Protocol

Induced sputum collection and processing follows standardized methodology to ensure reproducible results:

  • Sputum Induction: Sputum is induced using an ultrasonic nebulizer with hypertonic saline (typically 3-5% NaCl) administered in sequential 5-minute intervals up to 20 minutes total. Safety monitoring during induction includes regular spirometry checks, with the procedure terminated if FEV₁ falls by >20% from baseline.

  • Sample Processing: The entire sputum sample is processed within 2 hours of collection. The viscid portions are selected and separated from saliva, then weighed and diluted with dithiothreitol (DTT) solution (typically 0.1%) to dissolve mucus. The sample is subsequently diluted with phosphate-buffered saline and centrifuged to separate cellular components from supernatant.

  • Cell Counting and Differentiation: The cell pellet is resuspended and total cell count determined using a hemocytometer. Cytospin preparations are stained with May-Grünwald-Giemsa or similar stain, and a differential cell count is performed by counting at least 400 non-squamous cells.

  • Supernatant Analysis: The sputum supernatant is aliquoted and stored at -80°C for subsequent batch analysis of inflammatory mediators using enzyme-linked immunosorbent assays (ELISA) or multiplex immunoassay platforms.

Statistical Considerations and Data Interpretation

Appropriate statistical analysis is essential for interpreting results from the ozone challenge model:

  • Sample Size Calculation: Based on the observed effect size in previous studies, a sample size of 18-24 participants provides adequate power (80-90%) to detect clinically relevant differences in sputum neutrophils with a significance level of α=0.05.

  • Analysis Methods: Primary analysis typically employs a linear mixed-effects model to account for the cross-over design, with treatment, period, and sequence as fixed effects and subject as a random effect. Secondary endpoints may require appropriate transformations (log-transformation for non-normally distributed data) or non-parametric tests.

  • Data Interpretation: A significant reduction in sputum neutrophils and/or inflammatory mediators suggests target engagement and biological activity of this compound. The translational relevance of these findings for COPD development should be interpreted in context of the model's limitations, particularly the acute nature of ozone-induced inflammation compared to chronic inflammation in COPD.

Applications in Drug Development and Conclusions

Utility in Early-Phase Clinical Development

The ozone challenge model with this compound represents a valuable proof-of-concept platform for evaluating selectin-targeted therapies in early-phase drug development. This human experimental model offers several advantages for pharmaceutical development:

  • Go/No-Go Decisions: The model provides early efficacy signals in humans, informing critical decisions about further investment in clinical development programs. The significant reduction in inflammatory mediators observed with this compound despite the modest effect on neutrophil count highlights the importance of measuring multiple inflammatory endpoints [1].

  • Dose Selection: While the published literature specifically tested 10 mg twice daily, the model can be adapted for dose-ranging studies to establish optimal dosing for subsequent clinical trials in patient populations.

  • Biomarker Validation: The model allows for validation of potential biomarkers (e.g., sputum IL-8, MMP-9) for use in later-stage clinical trials where sputum collection may be more challenging.

The predictive value of the ozone challenge model for clinical efficacy in COPD remains an area of active investigation. However, the shared features of neutrophilic inflammation between the ozone response and COPD pathophysiology support its relevance as a mechanistic model for drugs targeting neutrophil recruitment.

Safety and Regulatory Considerations

This compound has demonstrated a favorable safety profile in clinical trials, with no significant adverse events reported in the ozone challenge studies. All treatments were well tolerated, supporting the continued investigation of inhaled this compound as a potential therapeutic agent [1]. Nevertheless, standard safety monitoring should be implemented:

  • Adverse Event Collection: Systematic collection of all adverse events using standardized questionnaires and spontaneous reporting throughout the study period.
  • Laboratory Safety Parameters: Regular monitoring of hematology, clinical chemistry, and urinalysis parameters at screening and follow-up visits.
  • Lung Function Safety: Close monitoring of spirometry during and after ozone exposure and sputum induction to identify significant bronchoconstriction.

From a regulatory perspective, studies using the ozone challenge model typically require approval from national competent authorities (e.g., Bundesinstitut für Arzneimittel und Medizinprodukte in Germany) in addition to local ethics committee review. The ozone exposure facility must hold appropriate manufacturing licenses for ozone generation, as regulatory requirements have evolved to classify ozone as a manufactured product for human administration [2].

Conclusion and Future Directions

The application of the ozone challenge model to evaluate this compound has provided valuable insights into the potential of selectin antagonism as a therapeutic strategy for neutrophilic respiratory diseases. The significant attenuation of key inflammatory mediators (IL-8, MMP-9) supports the further development of this compound for conditions where neutrophil recruitment drives pathology. Future studies should explore optimal dosing strategies, potential combination therapies with other anti-inflammatory agents, and application in patient populations with established neutrophilic inflammation.

The ozone challenge model continues to evolve as an important tool in respiratory drug development, bridging preclinical findings and clinical trials in patient populations. As our understanding of the molecular mechanisms underlying ozone-induced inflammation expands, so too does the utility of this model for validating novel therapeutic targets and accelerating the development of effective treatments for inflammatory respiratory diseases.

References

Application Notes: Inhaled Bimosiamose via PARI LC Star Nebulizer

Author: Smolecule Technical Support Team. Date: February 2026

1. Compound and Mechanism of Action Bimosiamose (TBC1269) is a synthetic, small-molecule pan-selectin antagonist [1] [2]. It inhibits E-, P-, and L-selectins, blocking the initial tethering and rolling of leukocytes on the vascular endothelium, a primary step in the inflammatory cell recruitment cascade [3] [2]. This mechanism targets the underlying inflammation in conditions like asthma and COPD.

2. Delivery System and Rationale The PARI LC Star nebulizer was selected for clinical trials due to its ability to generate a small particle size, optimizing deposition in the lower airways [3] [4]. Its breath-enhanced technology minimizes medication waste during exhalation, improving delivery efficiency [4] [5].

3. Clinical Efficacy Summary Clinical trials demonstrated that nebulized this compound has a favorable safety profile and provides anti-inflammatory effects.

  • Asthma: A study in mild asthmatics showed that inhalation of 70 mg twice daily significantly attenuated the allergen-induced late asthmatic reaction (LAR) by 50.2% compared to placebo [1] [2].
  • COPD: A 28-day study in COPD patients using 10 mg twice daily showed a significant reduction in sputum interleukin-8 (IL-8) concentration and macrophage count compared to placebo, indicating attenuation of airway inflammation [6].

4. Safety and Tolerability Inhalation of this compound was well-tolerated in healthy subjects and patients. Phase I trials concluded that single and multiple inhalations of up to 70 mg twice daily were safe, with no severe adverse events reported. The systemic bioavailability after inhalation is low [3].

Detailed Experimental Protocols from Clinical Trials

The following tables summarize the key parameters from published studies.

Table 1: Protocol for Single-Dose (Trial Ia) and Multiple-Dose (Trial Ib) Studies in Healthy Subjects [3]

Parameter Details
Study Design Two randomized, double-blind, placebo-controlled Phase I trials.
Participants Healthy males (Single-dose: n=48; Multiple-dose: n=32).

| Dosing | Single-dose: 2, 4, 8, 16, 35, 70, 105, 140 mg. Multiple-dose: 8, 35, 50, 70 mg twice daily for 7 days. | | Nebulizer | PARI LC Star [3]. | | Formulation | this compound disodium aqueous solution (100 mg/ml), diluted with 0.9% sodium chloride to a volume of 4 ml [3]. | | Administration | 4 ml of solution nebulized over a 15-minute period [3]. | | Primary Assessments | Adverse events, vital signs, ECG, clinical laboratory parameters, FEV1, nasopharyngeal examination [3]. |

Table 2: Protocol for Allergen-Challenge Study in Mild Asthmatics [1] [2]

Parameter Details
Study Design Randomized, double-blind, placebo-controlled, cross-over trial.
Participants 12 male subjects with mild, allergic asthma.
Treatment Regimen 70 mg this compound or placebo, twice daily on Days 1-3, and a single 70 mg dose on the morning of Day 4.
Nebulizer Not explicitly stated for this study, but the PARI LC Star was used in concurrent trials.
Allergen Challenge Performed on Day 4 after the last drug inhalation.
Primary Endpoint Maximum fall in FEV1 between 3 and 8 hours after allergen challenge (Late Asthmatic Response).

Table 3: Protocol for 28-Day Study in COPD Patients [6]

Parameter Details
Study Design Cross-over, double-blind, randomized, placebo-controlled, multi-center trial.
Participants 77 COPD patients (mean FEV1 57% predicted).
Treatment Regimen 10 mg this compound or placebo, twice daily for 28 days, on top of standard therapy.
Nebulizer System Breath-actuated Akita2 Apixneb nebulizer system.
Primary Assessments Inflammatory parameters in induced sputum (cell counts, IL-8, MMP-9, MPO) and lung function at Day 28.

Practical Implementation Workflow

The diagram below illustrates the general workflow for administering inhaled this compound based on the cited clinical protocols.

A Prepare 4 mL this compound solution (concentration as per dose group) B Load into PARI LC Star nebulizer A->B C Nebulize over 15 minutes B->C D Assess patient: FEV1, vitals, AEs C->D

Critical Considerations for Protocol Development

  • Device Specificity: The aerosol characteristics and performance are tied to the nebulizer. The PARI LC Star produces a Mass Median Diameter (MMD) of 3.1 µm with a high respirable fraction of 78%, which is crucial for reaching the lower airways [4]. Substituting the nebulizer would require re-validation of the delivery characteristics.
  • Dosing Clarity: The available literature shows variations in the effective dose (e.g., 70 mg for asthma vs. 10 mg for COPD), which may be linked to the use of different nebulizer systems with varying efficiencies [6] [7]. The specific combination of dose, formulation, and device is a critical factor.
  • Stability and Compatibility: The published protocols do not provide detailed data on the chemical stability of the this compound solution under nebulization conditions or its physical compatibility with the nebulizer components over time. These parameters would be essential for a robust application protocol.

Conclusion

Historical clinical trials demonstrate that this compound can be effectively and safely administered as an inhalation solution using the PARI LC Star nebulizer. The provided tables and workflow offer a foundational template based on these studies. However, developing a current and comprehensive application protocol would require up-to-date data on drug formulation stability and device-specific performance validation.

References

Comprehensive Application Note: Bimosiamose in Sputum Neutrophil Analysis for Respiratory Disease Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bimosiamose and Its Mechanism of Action

This compound (TBC1269) is a synthetic, small-molecule pan-selectin antagonist that represents a promising therapeutic approach for modulating neutrophilic inflammation in respiratory diseases. As a selectin inhibitor, this compound simultaneously targets all three members of the selectin family of vascular cell adhesion molecules (E-selectin, P-selectin, and L-selectin), which mediate the initial tethering and rolling of leukocytes on the activated vascular endothelium—the crucial first step in leukocyte extravasation into inflamed tissues [1]. This mechanism is particularly relevant in respiratory conditions characterized by neutrophil-dominated inflammation, such as chronic obstructive pulmonary disease (COPD) and severe asthma, where excessive neutrophil recruitment contributes to disease pathology through the release of proteases and reactive oxygen species.

The therapeutic rationale for this compound in respiratory medicine stems from its ability to disrupt the inflammatory cascade at its inception. By inhibiting selectin-mediated leukocyte rolling, this compound effectively reduces the subsequent firm adhesion and transmigration of neutrophils into the airways [1]. Preclinical studies have demonstrated that this compound inhibits E- and P-selectin dependent lymphocyte adhesion under flow conditions, establishing its proof of mechanism for interfering with leukocyte-endothelial interactions [2]. The anti-inflammatory effects of this pan-selectin antagonism have been investigated in multiple clinical settings, including allergic asthma, COPD, and ozone-induced airway inflammation, with administration via inhalation to maximize local airway exposure while minimizing systemic effects.

Clinical Evidence and Experimental Applications

Key Clinical Findings with this compound

Table 1: Clinical Evidence for this compound in Respiratory Diseases

Condition Studied Study Design Dosing Regimen Key Outcomes Reference
Allergic Asthma Randomized, double-blind, placebo-controlled cross-over trial in 12 mild asthmatics 70 mg bid for 3 days + 70 mg on day 4 Attenuated late asthmatic reactions by 50.2% (p=0.045); no effect on early asthmatic response, AHR, or exhaled NO [3]
COPD Phase 2 studies (completed) Inhaled formulation (exact dose not specified) Investigated for effects on neutrophilic inflammation in COPD patients [1]
Ozone-Induced Airway Inflammation Randomized, double-blind, placebo-controlled cross-over trial in 18 healthy volunteers 10 mg bid for 4 days 40% reduction in sputum neutrophils (p=0.068); 35% reduction in IL-8 (p=0.004); 46% reduction in MMP-9 (p=0.022) [4]
Psoriasis Clinical trial in psoriatic patients Topical microemulsion cream Significant improvement in PASI scores (p=0.02); reduced epidermal thickness and lymphocyte infiltration [2] [1]
Quantitative Summary of this compound Effects on Inflammatory Biomarkers

Table 2: Effects of this compound on Airway Inflammatory Biomarkers

Biomarker Study Model Change with this compound Statistical Significance Biological Significance
Sputum Neutrophils Ozone challenge in healthy volunteers 40% reduction p = 0.068 (trend) Reduces primary cellular mediator of neutrophilic inflammation
Sputum IL-8 Ozone challenge in healthy volunteers 35% reduction p = 0.004 Decreases key neutrophil chemoattractant cytokine
Sputum MMP-9 Ozone challenge in healthy volunteers 46% reduction p = 0.022 Reduces protease involved in tissue remodeling
Late Asthmatic Response Allergen challenge in mild asthmatics 50.2% attenuation p = 0.045 Improves clinical airway response to allergen

The clinical evidence demonstrates that this compound exerts its most consistent effects on soluble inflammatory mediators such as IL-8 and MMP-9, with more variable impacts on cellular infiltration. This pattern suggests that this compound may be particularly effective at modulating the soluble inflammatory microenvironment in the airways, even in contexts where neutrophil numbers are not dramatically altered. The differential effects on early versus late asthmatic responses further indicate that selectin-mediated adhesion is more critical for the later, inflammation-dominated phase of allergic reactions rather than the immediate bronchoconstrictive response [3].

Detailed Sputum Neutrophil Analysis Protocols

Sputum Collection and Processing Methodology

Sputum induction and processing represents a critical component of neutrophilic airway inflammation assessment in this compound studies. The following protocol, adapted from standardized methodologies used in clinical trials of this compound, ensures consistent and reproducible sample processing [5] [6]:

  • Sputum Induction:

    • Administer 200 µg of the β-2-receptor-agonist salbutamol prior to induction to prevent bronchoconstriction.
    • Inhale a hypertonic (6%) saline solution for 15 minutes using a nebulizer.
    • Collect expectorated sputum in a sterile Petri dish.
    • Separate mucus clumps from saliva using a pipette tip, transferring only the viscid mucus portions for analysis.
  • Sputum Processing:

    • Weigh the mucus sample (typical yield: 0.1-5g, average 0.8g).
    • Add 4 parts (v/w) of 10% Sputolysin (dithiothreitol in phosphate buffer) to sputum (e.g., 4 mL for each gram of sputum).
    • Incubate the mixture at room temperature on a rocking shaker for 15 minutes in a fume hood.
    • Quench the reaction by adding an equal volume of cold PBS.
    • Filter the mixture sequentially through 100 µm and 40 µm nylon cell strainers.
    • Centrifuge the filtered solution at 300 × g for 10 minutes at 4°C.
    • Carefully transfer the supernatant fraction to a fresh tube for soluble biomarker analysis.
    • Gently resuspend the cell pellet in 500 µL of cold PBS for immediate cellular analysis.

Note: Entire processing should ideally be completed within 120 minutes of expectoration, with samples maintained on ice throughout the procedure when not being actively processed [6].

Neutrophil Serine Protease Activity Measurement

Neutrophil serine proteases (NSPs), including neutrophil elastase (NE) and cathepsin G (CG), play crucial roles in the pathogenesis of neutrophilic inflammatory diseases and serve as key biomarkers for assessing this compound activity [7] [6]. The following protocol details the measurement of these enzymes using FRET-based probes:

G A Sample Preparation B FRET Probe Selection A->B A1 Separate sputum into cellular and supernatant fractions A->A1 C Activity Measurement B->C B1 NEmo-1 for soluble NE activity B->B1 D Data Analysis C->D C1 Incubate sample with appropriate FRET probe C->C1 D1 Calculate donor/acceptor (D/A) fluorescence ratio D->D1 A2 Resuspend cell pellet in cold PBS A1->A2 A3 Store supernatant at -20°C or -80°C A2->A3 B2 NEmo-2 for membrane-bound NE B1->B2 B3 sSAM for soluble CG activity B2->B3 B4 mSAM for membrane-bound CG B3->B4 C2 Measure fluorescence using preferred method: C1->C2 C3 Plate reader (high-throughput) C2->C3 C4 Confocal microscopy (spatial resolution) C2->C4 C5 Flow cytometry (single-cell analysis) C2->C5 D2 Generate standard curve using purified enzymes D1->D2 D3 Determine enzyme activity from standard curve D2->D3

Diagram 1: Experimental workflow for neutrophil serine protease activity measurement in sputum samples using FRET-based probes

FRET-Based Protease Activity Quantification Protocol [6]:

  • Soluble NSP Activity Measurement (Plate Reader Assay):

    • Prepare standard curves using purified NE (33.9 - 0.271 nM) and CG (42.6 - 0.333 nM) in activation buffer (10 mM Tris-HCl, 500 mM NaCl, pH 7.5).
    • Dilute sputum supernatants in activation buffer (typically 1:10 to 1:100 dilution).
    • Add NEmo-1 (for NE) or sSAM (for CG) FRET probes to samples and standards.
    • Monitor fluorescence emission in real-time using a plate reader with appropriate filters (donor excitation: 485 nm, emission: 520 nm; acceptor excitation: 540 nm, emission: 590 nm).
    • Calculate enzyme activity from the standard curve based on the initial rate of increase in donor/acceptor fluorescence ratio.
  • Membrane-Bound NSP Activity Measurement (Flow Cytometry):

    • Incubate sputum cells with NEmo-2 or mSAM probes (2 µM final concentration) for 30 minutes at 37°C.
    • Wash cells with cold PBS to remove unbound probe.
    • Resuspend in cold PBS and analyze immediately by flow cytometry.
    • Use FITC (donor) and PE (acceptor) channels to detect FRET signal.
    • Calculate the ratio of donor to acceptor fluorescence on a single-cell basis to determine membrane-bound protease activity.
Additional Analytical Parameters for Comprehensive Sputum Analysis

Beyond neutrophil and protease quantification, a comprehensive analysis of this compound effects should include assessment of additional inflammatory parameters:

  • Cellular Composition Analysis:

    • Prepare cytospin slides from resuspended sputum cells.
    • Stain with Diff-Quick or similar rapid staining method.
    • Differentiate and count at least 400 inflammatory cells (neutrophils, eosinophils, macrophages, lymphocytes, bronchial epithelial cells).
    • Express results as percentage of total inflammatory cells and absolute counts per gram of sputum.
  • Inflammatory Mediator Quantification:

    • Analyze sputum supernatants for IL-8, IL-6, MMP-9, and other relevant mediators using ELISA or multiplex immunoassays.
    • Account for the effect of dithiothreitol (DTT) in Sputolysin on biomarker recovery by including appropriate controls.
  • Systemic Biomarker Assessment:

    • Collect serum samples at baseline and post-treatment timepoints.
    • Measure systemic inflammatory markers including IL-6, CRP, and CC-16 (Clara cell protein) to evaluate extrapulmonary effects [5].

Mechanistic Insights and Technical Considerations

This compound Mechanism in Neutrophil Migration

G cluster_ne Neutrophil Effector Mechanisms A Inflammatory Stimulus (bacteria, allergen, ozone) B Endothelial Activation and Selectin Expression A->B TLR activation cytokine production C Neutrophil Rolling on Endothelium B->C E-selectin/P-selectin mediated tethering D Firm Adhesion and Transmigration C->D Integrin activation and binding E Airway Inflammation and Tissue Damage D->E NE/CG/MMP-9 release tissue damage NE1 Neutrophil Elastase (ECM degradation) E->NE1 NE2 Cathepsin G (cytokine activation) E->NE2 NE3 MMP-9 (tissue remodeling) E->NE3 NE4 Reactive Oxygen Species E->NE4 F This compound F->C Pan-selectin antagonism

Diagram 2: Mechanism of this compound action in inhibiting neutrophil migration and effector functions

The primary molecular target of this compound is the selectin family of adhesion molecules, which are strategically positioned to regulate the earliest phases of neutrophil recruitment to inflammatory sites. This compound functions as a pan-selectin antagonist that competitively inhibits the binding of selectins to their carbohydrate ligands on neutrophils and other leukocytes [1]. This inhibition disrupts the initial tethering and rolling of neutrophils along the vascular endothelium, preventing their subsequent firm adhesion and transmigration into the airways. The central importance of this mechanism is underscored by the observation that this compound reduces not only neutrophil infiltration but also the levels of neutrophil-derived proteases including NE and MMP-9, which are key mediators of tissue damage in inflammatory airway diseases [4].

The spatial organization of protease activity in the airway microenvironment represents an important consideration for this compound studies. Neutrophil elastase and cathepsin G exist in multiple compartments: freely soluble in airway fluid, associated with neutrophil plasma membranes, and bound to neutrophil extracellular traps (NETs) [6]. Each pool has distinct pathological implications and differential accessibility to pharmacological inhibition. Membrane-bound protease activity is particularly significant as it may be less accessible to endogenous antiproteases and may represent an earlier indicator of neutrophilic inflammation than soluble protease activity [6]. This compartmentalization necessitates the use of specialized analytical approaches, including membrane-targeted FRET probes, to fully characterize the anti-inflammatory effects of this compound.

Conclusion and Research Applications

This compound represents a mechanistically distinct approach to modulating neutrophilic inflammation in respiratory diseases through its pan-selectin antagonism activity. The protocols outlined in this application note provide researchers with comprehensive methodologies for assessing the effects of this compound on sputum neutrophils and related inflammatory parameters. The consistent demonstration of this compound's ability to reduce key neutrophilic inflammatory mediators, particularly in challenge models, supports its potential therapeutic value in conditions dominated by neutrophil-driven pathology.

Future research directions should focus on identifying patient subsets most likely to respond to selectin antagonism, potentially those with specific neutrophilic endotypes of severe asthma or COPD. Additionally, combination therapies pairing this compound with other anti-inflammatory agents may provide synergistic benefits for controlling persistent airway inflammation. The standardized protocols presented here will facilitate consistent assessment of this compound activity across different research settings and patient populations, accelerating the development of this promising therapeutic approach.

References

Bimosiamose: Application Notes & Protocols for Inhalation

Author: Smolecule Technical Support Team. Date: February 2026

1. Drug Profile & Status Bimosiamose (TBC1269) is a synthetic, small-molecule pan-selectin antagonist that inhibits E-, P-, and L-selectins to block the initial leukocyte rolling and tethering on the vascular endothelium [1] [2]. It was investigated as an inhaled agent for respiratory diseases characterized by neutrophilic and eosinophilic inflammation, such as asthma and COPD [3] [2]. As of the latest data, its clinical development is Discontinued after Phase 2 trials [3].

2. Clinical Evidence for Inhalation Regimen The following table summarizes key quantitative data from clinical trials on inhaled this compound.

Trial Description Dosing Regimen Key Tolerability Findings Key Efficacy & PK Findings
Phase I, Multiple-Dose (Healthy Males) [4] [5] 8, 35, 50, 70 mg twice daily for 7 days Well tolerated up to 70 mg bid. No severe AEs. Mild AEs more frequent at highest dose. Systemic bioavailability was low. Plasma levels only detectable at doses ≥50 mg bid.
Phase II, Allergen Challenge (Mild Asthmatics) [1] [2] 70 mg twice daily for 3 days, plus a single 70 mg dose on Day 4 - Significantly attenuated the maximum late asthmatic reaction (LAR) by 50.2% vs. placebo (p=0.045).

3. Detailed Experimental Protocol: Multiple-Dose Inhalation This protocol is synthesized from the methods of published Phase I and II trials [4] [1] [5].

  • Drug Product & Formulation

    • API: this compound disodium (TBC1269Z) [5].
    • Formulation: Aqueous solution for inhalation, concentration of 100 mg/mL [5].
    • Dilution: 4 mL of the drug solution diluted with 0.9% sodium chloride before administration [4] [5].
  • Administration & Device

    • Nebulizer: PARI LC Star nebulizer [5].
    • Administration Volume: 4 mL [4] [5].
    • Inhalation Time: Approximately 15 minutes [4] [5].
  • Validated Dosing Regimen

    • The most tested and effective regimen in clinical trials was 70 mg twice daily [1].
    • Doses ranging from 8 mg to 70 mg twice daily over 7 days were found to be well-tolerated in healthy volunteers [4] [5].
  • Safety & Tolerability Monitoring The following parameters should be recorded to address safety:

    • Adverse Events: Monitor incidence and severity.
    • Pulmonary Function: Perform spirometry (Forced Expiratory Volume in 1 second, FEV1) pre-dose and at multiple time points post-dose (e.g., 20, 45-60 min) [5].
    • Local Tolerability: Conduct nasopharyngeal examinations pre-dose and post-dose [5].
    • Systemic Safety: Monitor vital signs, 12-lead ECG, and standard clinical laboratory parameters (hematology, clinical chemistry) [4] [5].
  • Pharmacokinetic (PK) Sampling

    • To characterize systemic exposure, collect blood samples pre-dose and at scheduled intervals post-dose (e.g., 0.25, 0.5, 1, 4, 8, 12 hours after the morning dose). Trough samples (pre-morning dose) can be collected to assess accumulation [5].
    • Bioanalytical Method: Plasma concentrations of this compound can be determined using a validated LC-ESI-MS/MS method with a lower limit of quantification (LOQ) of 30 ng/mL [5].

Mechanism of Action and Experimental Workflow

The diagram below illustrates the mechanism of action of this compound and a generalized workflow for conducting an inhalation efficacy study, based on the described clinical trials.

cluster_moa Mechanism of Action (Pan-Selectin Antagonism) cluster_workflow Generalized Experimental Workflow Start Inflammatory Trigger (e.g., Allergen, LPS) Endothel Endothelial Activation & P/E-Selectin Expression Start->Endothel Tethering Leukocyte Tethering & Rolling (via PSGL-1 / Selectin interaction) Endothel->Tethering Adhesion Firm Adhesion & Transmigration Tethering->Adhesion Inflammation Airway Inflammation & Tissue Damage Adhesion->Inflammation This compound This compound Inhalation This compound->Tethering  Inhibits Screen Subject Screening & Randomization Blinding Randomized, Double-Blind, Placebo-Controlled Design Screen->Blinding Dosing Inhalation Dosing (70 mg BID, Pari LC Star Nebulizer) Blinding->Dosing Challenge Allergen Challenge (Post-dosing on Final Day) Dosing->Challenge PrimaryEP Primary Endpoint Assessment (Maximum Fall in FEV1, 3-8h Post-Challenge) Challenge->PrimaryEP SecondaryEP Secondary Endpoint Assessment (e.g., FEV1, Exhaled NO, AHR) PrimaryEP->SecondaryEP

Research Considerations

  • Low Systemic Exposure: The inhaled route resulted in low systemic bioavailability, which is favorable for a drug targeting local lung inflammation and may reduce the risk of off-target effects [4] [5].
  • Clinical Trial Design: The successful proof-of-concept trial in asthma utilized a human allergen challenge model, which is a valid model for studying anti-inflammatory effects of investigational compounds [1] [2].
  • Target Population: The efficacy of this compound was demonstrated in patients with a prominent late asthmatic response (LAR). Research into selectin inhibition in COPD has been explored as part of a broader "Treatable Traits" approach, particularly for traits like neutrophilic inflammation [6].

I hope these detailed application notes and protocols provide a solid foundation for your research. The discontinuation of this compound highlights the challenges in this therapeutic area, but its development provides a valuable template for future work on selectin antagonists.

References

Application Notes and Protocols: Evaluating Bimosiamose in Ozone-Induced Airway Inflammation Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Scientific Background

Ozone-induced airway inflammation represents a well-established human challenge model for investigating neutrophilic airway inflammation and screening potential therapeutic agents. This experimental system reliably produces a transient, reproducible inflammatory response characterized by neutrophil infiltration and elevated inflammatory mediators, mirroring key features of chronic respiratory conditions like Chronic Obstructive Pulmonary Disease (COPD). The model's value lies in its ability to serve as an early proof-of-concept tool in clinical drug development, particularly for compounds targeting neutrophilic inflammation pathways. [1]

Bimosiamose (TBC1269) is a synthetic pan-selectin antagonist that inhibits E-selectin, P-selectin, and L-selectin mediated adhesion. Selectins represent a family of cell adhesion molecules critically involved in the activation and extravasation of leukocytes during inflammatory processes. By blocking these adhesion molecules, this compound interferes with the initial leukocyte rolling and migration from bloodstream into inflamed tissues, positioning it as a promising therapeutic candidate for various inflammatory conditions including asthma, COPD, psoriasis, and ischemia/reperfusion injury. The compound has been formulated for multiple administration routes, including inhaled delivery for respiratory conditions and topical application for dermatological diseases. [2]

The molecular pathogenesis of ozone-induced lung injury involves complex signaling pathways. Recent transcriptomic analyses of ozone-exposed mouse lung tissue have identified 311 differentially expressed genes predominantly implicated in circadian rhythm, IL-17 signaling pathway, and PPAR signaling. Additionally, metabolomic profiling has revealed 41 differentially regulated metabolites mainly associated with riboflavin metabolism, glutathione metabolism, and ABC transporter pathways. Integrated multi-omics analysis has highlighted three key components (Pla2g10, O-phosphoethanolamine, and phosphorylcholine) showing significant enrichment in glycerophospholipid metabolism, suggesting these pathways may serve as potential therapeutic targets for ozone-induced pulmonary inflammatory injury. [3]

Experimental Results & Data Analysis

Key Findings from Human Clinical Trials

The efficacy of this compound has been evaluated in a double-blind, placebo-controlled, randomized, cross-over clinical trial involving healthy volunteers. This study demonstrated that this compound inhalation significantly attenuated ozone-induced airway inflammation through multiple mechanisms. [4] [5]

Table 1: Effects of Inhaled this compound on Ozone-Induced Airway Inflammation in Healthy Volunteers

Parameter Placebo Group This compound Group Change (%) p-value
Sputum Neutrophils Baseline level Reduced by 40% -40% 0.068
IL-8 Concentration Baseline level Reduced by 35% -35% 0.004
MMP-9 Concentration Baseline level Reduced by 46% -46% 0.022
Safety Profile - Well tolerated - -

[4] [5] [6]

The anti-inflammatory effects observed in these studies demonstrate this compound's ability to target specific components of the inflammatory cascade. The reduction in matrix metalloproteinase-9 (MMP-9) is particularly significant given its role in tissue remodeling and COPD progression. All this compound treatments were reported as safe and well tolerated across clinical trials, supporting its potential for further therapeutic development. [4] [5]

Ozone Model Characterization Data

The ozone challenge model produces consistent, measurable inflammatory responses ideal for evaluating candidate therapeutics. The model's reliability has been established through multiple validation studies.

Table 2: Inflammatory Response Profile in Ozone Challenge Model

Inflammatory Marker Post-Ozone Exposure Change Biological Significance
Sputum Neutrophils >10% absolute percentage increase [1] Primary endpoint for neutrophilic inflammation
IL-8 Significant increase [1] Neutrophil chemoattractant
IL-1β Significant increase [1] Pro-inflammatory cytokine
IL-6 Significant increase [1] Pro-inflammatory cytokine
MMP-9 Significant increase [1] Tissue remodeling enzyme
TNF-α Significant increase [1] Pro-inflammatory cytokine
CD14+ Cells Significant increase [1] Monocyte/macrophage marker

This inflammatory profile establishes the ozone challenge as a robust human model for screening anti-inflammatory compounds, particularly those targeting neutrophil-driven inflammation relevant to COPD pathogenesis. [1]

Detailed Protocols

Human Ozone Challenge Model with this compound Intervention
3.1.1 Study Design and Eligibility Criteria
  • Study Design: Double-blind, placebo-controlled, randomized, cross-over clinical trial
  • Washout Period: Minimum 2 weeks between treatment periods to allow inflammation resolution
  • Sample Size: 18 healthy non-smoking subjects completed the study (50 screened, 30 screen failures) [4]

Inclusion Criteria:

  • Healthy males, postmenopausal females, or sterile female nonsmokers
  • Age range: 18-55 years
  • Forced Expiratory Volume (FEV1) ≥ 80% of predicted value
  • Baseline sputum neutrophil level ≤ 65% of non-squamous cells
  • Ability to produce adequate sputum samples for analysis [4]

Exclusion Criteria:

  • Current smoking or smoking history
  • Inability to produce sufficient sputum
  • Failure to demonstrate >10% increase in sputum neutrophils after baseline ozone challenge
  • Respiratory tract infections within 30 days of study initiation
  • History of asthma or other chronic respiratory conditions [4] [1]
3.1.2 Ozone Exposure Protocol
  • Ozone Concentration: 250 ppb (parts per billion)
  • Exposure Duration: 3 hours
  • Exercise Regimen: Intermittent exercise during exposure to promote bronchial deposition
  • Environmental Control: Chamber temperature and humidity maintained at comfortable levels
  • Ozone Generation: Use of certified ozone generators with real-time concentration monitoring [4] [5]
3.1.3 this compound Administration
  • Dosage: 10 mg twice daily (bid)
  • Formulation: Dry powder for inhalation
  • Delivery Device: Breath-actuated nebulizer (AKITA2 APIXNEB)
  • Treatment Duration: 4 days prior to ozone challenge
  • Last Dose: Administered 1 hour before ozone exposure [4] [5]
3.1.4 Sample Collection and Analysis
  • Sputum Induction: Performed 3 hours post-ozone challenge using hypertonic saline
  • Processing: Samples treated with dithiothreitol (DTT) to dissolve mucus
  • Cellular Analysis: Differential cell counts performed on cytospin preparations
  • Supernatant Analysis: Inflammatory mediators measured by ELISA or multiplex assays
  • Primary Endpoint: Percentage and absolute count of sputum neutrophils [4] [5]
Animal Model Protocol (Supplementary)

While the primary clinical data for this compound comes from human studies, ozone exposure models in mice provide valuable mechanistic insights and support for human findings.

3.2.1 Mouse Ozone Exposure Model
  • Animals: C57BL/6 male mice (6-8 weeks old, 19-25g)
  • Ozone Concentration: 0.6-1.0 ppm (higher than human studies due to species sensitivity differences)
  • Exposure Regimen: 3 hours daily for 14 consecutive days
  • Control Groups: Filtered air-exposed matched controls
  • Housing Conditions: 12h light/dark cycle, controlled temperature (~25°C) and humidity, ad libitum access to food and water [3]
3.2.2 Endpoint Assessments in Animal Studies
  • Pulmonary Function Testing: Using whole body plethysmography to measure airway resistance
  • Bronchoalveolar Lavage (BAL) Fluid Analysis: Cell counts, differentials, and inflammatory mediators
  • Lung Tissue Collection: For histopathology and molecular analyses
  • Histopathological Staining: H&E for inflammation, Masson's trichrome for collagen, PAS for goblet cells
  • Transcriptomic Analysis: RNA sequencing of lung tissue to identify differentially expressed genes [3] [7]

Signaling Pathways

The molecular mechanisms underlying ozone-induced lung injury and this compound's therapeutic effects involve multiple interconnected pathways. The following diagram illustrates key pathways identified in transcriptomic and metabolomic analyses:

G cluster_inflammation Inflammatory Response cluster_metabolism Metabolic Dysregulation cluster_this compound This compound Inhibition O3 O3 IL17 IL-17 Signaling Upregulation O3->IL17 NLRP3 NLRP3 Inflammasome O3->NLRP3 PPAR PPAR Signaling Downregulation O3->PPAR Glycerophospholipid Glycerophospholipid Metabolism Alteration O3->Glycerophospholipid NFkB NF-κB Activation IL17->NFkB Cytokines Pro-inflammatory Cytokines (IL-8, IL-1β, IL-6, TNF-α) NFkB->Cytokines NLRP3->Cytokines Neutrophils Neutrophil Recruitment Cytokines->Neutrophils Ferroptosis Ferroptosis Activation PPAR->Ferroptosis Genes Key Genes: Adipoq, Lpl, Pck1, Plin1 (All Downregulated) PPAR->Genes Selectins Pan-Selectin Antagonist (E-, P-, L-selectins) Adhesion Leukocyte Adhesion Inhibition Selectins->Adhesion Migration Neutrophil Migration Reduction Adhesion->Migration Migration->Neutrophils Label Molecular Pathways in Ozone-Induced Lung Injury and this compound Mechanism of Action

The experimental workflow for evaluating this compound in ozone-induced inflammation models involves standardized procedures from subject screening to data analysis:

G Screening Subject Screening (n=50) Fail Screen Failures (n=30) Screening->Fail Randomization Randomization (n=18) Screening->Randomization TreatmentA Treatment A (4 days this compound 10mg bid) Randomization->TreatmentA OzoneA Ozone Challenge (250 ppb, 3h with exercise) TreatmentA->OzoneA AnalysisA Sputum Analysis (3h post-ozone) OzoneA->AnalysisA Washout Washout Period (≥2 weeks) AnalysisA->Washout TreatmentB Treatment B (4 days Placebo) Washout->TreatmentB OzoneB Ozone Challenge (250 ppb, 3h with exercise) TreatmentB->OzoneB AnalysisB Sputum Analysis (3h post-ozone) OzoneB->AnalysisB End Data Analysis Cross-over Comparison AnalysisB->End Label Clinical Trial Workflow for this compound Evaluation (Randomized, Double-blind, Placebo-controlled, Cross-over)

Applications and Conclusions

Utility in Respiratory Drug Development

The ozone challenge model represents a valuable tool for early-phase clinical development of anti-inflammatory compounds for respiratory diseases. This model offers several distinct advantages:

  • Predictive Value: The neutrophilic inflammation induced by ozone exposure mirrors central features of COPD pathophysiology, providing clinically relevant biomarkers for drug screening. [1]
  • Rapid Screening: The model enables efficient proof-of-concept testing with relatively small sample sizes (typically 15-30 subjects) compared to large clinical trials. [4] [1]
  • Biomarker Qualification: The consistent inflammatory response allows for validation of potential biomarkers (cellular and molecular) for subsequent clinical development. [4] [5]
  • Mechanistic Insights: Controlled exposure conditions facilitate detailed investigation of drug mechanisms of action in human subjects. [4]
Conclusion and Future Directions

The experimental data demonstrate that This compound, administered via inhalation, shows favorable anti-inflammatory effects on ozone-induced airway inflammation in healthy volunteers. The significant reductions in key inflammatory parameters including IL-8, MMP-9, and neutrophil infiltration support its potential therapeutic value in neutrophilic respiratory diseases like COPD. [4] [5]

Future studies should focus on:

  • Translating these anti-inflammatory effects into clinical benefits in COPD patients
  • Exploring optimal dosing regimens for long-term administration
  • Investigating potential applications in other neutrophil-predominant respiratory conditions
  • Examining combination therapies with existing COPD medications

The ozone challenge model remains a robust, validated human experimental system for evaluating novel anti-inflammatory compounds, with this compound serving as a promising example of its successful application in respiratory drug development.

References

Bimosiamose in Allergen Challenge Models: Application Notes and Protocol for Investigating Late Asthmatic Response

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bimosiamose and Its Mechanism in Asthma

This compound (TBC1269) represents a novel class of inhaled small-molecule pan-selectin antagonists that target the inflammatory cascade in asthma by inhibiting leukocyte recruitment. This synthetic oligosaccharide functions as a competitive inhibitor that blocks all three selectin family members (E-selectin, P-selectin, and L-selectin), which are crucial for the initial tethering and rolling of leukocytes on the vascular endothelium prior to transmigration into inflamed tissues. The therapeutic rationale for this compound in asthma management stems from its potential to modulate the late-phase inflammatory response without the broad immunosuppressive effects associated with corticosteroids.

The late asthmatic response (LAR) is a clinically important phenomenon characterized by a gradual decline in lung function occurring 3-8 hours after allergen exposure in susceptible individuals. Unlike the early asthmatic response mediated primarily by mast cell degranulation and bronchoconstriction, the LAR involves complex inflammatory pathways with recruitment of various leukocytes including eosinophils, neutrophils, and lymphocytes to the airways. This cellular infiltration leads to persistent airway inflammation, heightened hyperresponsiveness, and eventual structural changes—features that this compound specifically targets through its selectin-antagonist activity [1] [2].

Table: Fundamental Properties of this compound

Property Specification
Drug Class Small-molecule pan-selectin antagonist
Molecular Weight 863 g/mol
Mechanism of Action Competitive inhibition of E-selectin, P-selectin, and L-selectin
Primary Indication Late asthmatic response attenuation in mild asthma
Administration Route Inhalation (dry powder or aerosolized)
Dosing Regimen 70 mg twice daily (days 1-3), 70 mg once (day 4)

Pathophysiology of Late Asthmatic Response and this compound Inhibition

The pathophysiological cascade of the late asthmatic response begins with allergen exposure triggering the activation of resident immune cells in the airways, including macrophages and dendritic cells. These cells release pro-inflammatory cytokines (TNF-α, IL-1, IL-6) and chemokines that stimulate endothelial cells to express adhesion molecules, particularly selectins. The sequential recruitment process of leukocytes from circulation to airway tissues involves initial tethering and rolling mediated by selectins, followed by firm adhesion through integrins, and finally transmigration into inflamed tissues [2].

This compound exerts its therapeutic effect by specifically interfering with the initial rolling phase of leukocyte recruitment. By blocking the interaction between selectins on endothelial cells and their carbohydrate ligands on leukocytes (particularly P-selectin glycoprotein ligand-1, PSGL-1), this compound effectively reduces leukocyte infiltration into the airways following allergen challenge. This mechanism is particularly relevant for the LAR, as studies have demonstrated that this compound significantly attenuates the maximum late asthmatic response by 50.2% compared to placebo, without affecting the early asthmatic response or peripheral blood cell counts [1].

G Allergen Allergen ImmuneActivation Immune Cell Activation (Macrophages, Dendritic Cells) Allergen->ImmuneActivation CytokineRelease Cytokine Release (TNF-α, IL-1, IL-6) ImmuneActivation->CytokineRelease SelectinExpression Selectin Expression (E-, P-, L-selectin) CytokineRelease->SelectinExpression LeukocyteRecruitment Leukocyte Recruitment (Neutrophils, Eosinophils) SelectinExpression->LeukocyteRecruitment LAR Late Asthmatic Response (Airway Inflammation) LeukocyteRecruitment->LAR This compound This compound (Pan-selectin Antagonist) Inhibition Inhibition of Tethering & Rolling This compound->Inhibition Inhibition->SelectinExpression Blocks

Diagram: Mechanism of Late Asthmatic Response and this compound Inhibition

Clinical Protocol for Allergen Challenge in Mild Asthmatics

Study Design and Subject Selection

The recommended clinical protocol follows a randomized, double-blind, placebo-controlled, cross-over design to evaluate the efficacy of this compound in attenuating allergen-induced late asthmatic responses. Each subject serves as their own control, receiving both active treatment and placebo in randomized sequence with an appropriate washout period (typically 2-4 weeks) between treatments to avoid carryover effects. This design efficiently controls for inter-subject variability and enhances statistical power with a smaller sample size [1].

Inclusion criteria should target adults aged 18-50 years with mild allergic asthma (using only beta-agonists as needed) and demonstrated late asthmatic response during screening, defined as a fall in FEV₁ >15% of baseline between 3-8 hours after allergen inhalation. Key exclusion criteria include: recent respiratory infections (within 4 weeks), use of corticosteroids or other controller medications, significant comorbid conditions, and smoking history. Subjects should maintain stable lung function with FEV₁ >70% of predicted values throughout the study [1].

Drug Administration and Allergen Challenge Protocol

This compound administration follows a specific regimen: 70 mg twice daily on days 1-3, followed by a single 70 mg dose on the morning of day 4. The last dose is administered immediately prior to allergen challenge. Matching placebo follows the identical schedule. Inhalation should be performed using a standardized inhalation technique with appropriate training and monitoring to ensure consistent drug delivery [1].

The allergen challenge procedure begins with baseline spirometry to establish FEV₁ values. Allergen extracts (e.g., house dust mite, cat dander, or pollen) are selected based on individual sensitivity determined by skin prick testing. Allergen inhalation is performed using serial doubling concentrations until a ≥20% fall in FEV₁ is achieved for the early response. Lung function measurements are then recorded at 30-minute intervals for the first 2 hours (to capture early asthmatic response), followed by hourly measurements from 3-8 hours to quantify the late asthmatic response, with additional monitoring at 24 hours for assessment of airway hyperresponsiveness [1].

Table: Schedule of Procedures and Assessments

Time Point Procedure Primary Measurements
Screening Allergen challenge, Spirometry FEV₁ fall >15% 3-8h post-challenge
Day 1-3 Study drug administration (bid) Adherence monitoring, Adverse events
Day 4 Pre-challenge FEV₁, Drug administration Baseline lung function
Time 0 Allergen inhalation challenge FEV₁ pre-challenge
0-2h Post Spirometry every 30min Early asthmatic response (maximum % fall FEV₁)
3-8h Post Spirometry hourly Late asthmatic response (maximum % fall FEV₁)
24h Post Methacholine challenge, Sputum induction PC₂₀, Inflammatory cell counts

Efficacy Data and Outcomes Assessment

Primary Efficacy Endpoint

The primary endpoint for evaluating this compound efficacy is the maximum percent fall in FEV₁ during the late asthmatic response period (3-8 hours post-allergen challenge). In the pivotal clinical trial, this compound demonstrated a statistically significant attenuation of the LAR, reducing the maximum fall by approximately 50% compared to placebo. Specifically, the placebo group showed a mean maximum FEV₁ fall of -13.10% (±2.30% SEM), while the this compound group showed a fall of -6.52% (±3.86% SEM), with a treatment effect p-value of 0.045 using a linear mixed-effects model [1].

This magnitude of protection against allergen-induced bronchoconstriction during the late phase represents a clinically relevant effect that supports the role of selectin-mediated inflammation in asthma pathophysiology. The interindividual variability in response (reflected in the SEM values) suggests that certain patient subgroups may derive particular benefit from selectin antagonism, potentially those with pronounced neutrophil involvement in their asthma phenotype [1].

Secondary Endpoints and Inflammatory Markers

Secondary endpoints provide additional insights into this compound's mechanism and potential clinical applications. Importantly, this compound showed no significant effect on the early asthmatic response (0-2 hours post-challenge), consistent with its mechanism targeting inflammatory cell recruitment rather than mast cell-mediated bronchoconstriction. Similarly, no significant differences were observed in post-allergen airway hyperresponsiveness to methacholine at 24 hours, exhaled nitric oxide levels, or peripheral blood cell counts compared to placebo [1].

The dissociation between clinical efficacy (reduced LAR) and traditional inflammatory biomarkers suggests that selectin antagonism may act through mechanisms not fully captured by standard monitoring approaches. This highlights the need for more sophisticated biomarkers to evaluate therapies targeting specific adhesion pathways in asthma [1].

Table: Primary and Secondary Outcomes from Clinical Trial

Outcome Measure Placebo Group This compound Group Treatment Effect
Primary Endpoint
Max % fall FEV₁ (3-8h) -13.10% ± 2.30% -6.52% ± 3.86% p = 0.045
Secondary Endpoints
Early asthmatic response (0-2h) Not reported Not reported No significant effect
Airway hyperresponsiveness (PC₂₀) Not reported Not reported No significant effect
Exhaled nitric oxide Not reported Not reported No significant effect
Peripheral blood cells Not reported Not reported No significant effect

Experimental Considerations and Technical Notes

Statistical Analysis and Sample Size Considerations

For studies investigating this compound in allergen challenge models, appropriate statistical approaches are crucial for valid interpretation. The cross-over design necessitates use of linear mixed-effects models that account for within-subject correlation, period effects, and treatment sequence effects. Based on the published trial with 12 subjects, sample size calculations for future studies should consider the effect size observed in the LAR (approximately 50% attenuation) and the within-subject variability reported [1].

For a power of 80% and alpha of 0.05, a sample size of 10-15 subjects would typically be adequate to detect similar treatment effects in a cross-over design. However, larger samples may be needed if investigating subgroup responses or smaller effect sizes on secondary endpoints. The primary analysis should follow the intention-to-treat principle, with sensitivity analyses conducted to assess the impact of missing data, particularly for the LAR measurements which require extended monitoring periods [1].

Safety Monitoring and Subject Management

Safety monitoring should include standard adverse event assessments throughout the treatment and follow-up periods, with special attention to potential local airway irritation from inhaled drug administration. In the clinical trial, this compound was generally well-tolerated with no significant safety concerns identified. Subjects should be monitored for bronchoconstriction following both drug administration and allergen challenge, with rescue bronchodilators readily available [1].

The allergen challenge procedure itself carries risks of excessive bronchoconstriction, particularly in more sensitive individuals. Strict stopping criteria should be implemented, including a maximum allowable fall in FEV₁ (typically 40-50%) and immediate availability of rescue medications and emergency equipment. Staff should be trained in managing acute asthma exacerbations, and facilities should have appropriate resuscitation equipment [1].

Technical Limitations and Methodological Constraints

Several technical limitations should be considered when implementing this protocol. The cross-over design, while efficient, is vulnerable to carryover effects if the washout period is insufficient, though the transient nature of this compound effect makes this less concerning. The selection of mild asthmatics with isolated late responses may limit generalizability to more severe asthma populations or those with different inflammatory phenotypes [1].

The quantification of inflammatory markers in the original trial may have been limited by the techniques available at the time. Contemporary studies could enhance assessment by incorporating more sophisticated measures such as transcriptomic profiling of peripheral blood cells, which has shown promise in discriminating early from dual responders in allergen challenge models [3]. Additionally, exploration of cellular sources of cytokines through techniques like PMA stimulation of blood cells could provide deeper insights into the immunologic mechanisms underlying the DYAR and this compound's effects [4].

G Screening Subject Screening (Mild allergic asthma) Randomize Randomization Screening->Randomize TreatmentA Treatment Period 1 This compound/Placebo Randomize->TreatmentA Washout Washout Period (2-4 weeks) TreatmentA->Washout TreatmentB Treatment Period 2 Placebo/Bimosiamose Washout->TreatmentB AllergenChallenge Allergen Challenge Day 4 of each period TreatmentB->AllergenChallenge PrimaryEndpoint LAR Assessment FEV₁ 3-8h post-challenge AllergenChallenge->PrimaryEndpoint Secondary Secondary Endpoints AHR, FeNO, Inflammation PrimaryEndpoint->Secondary

Diagram: Clinical Trial Workflow for this compound Assessment

Conclusion and Research Applications

This compound represents a promising therapeutic approach targeting selectin-mediated inflammation in asthma, with compelling evidence for its efficacy in attenuating the late asthmatic response following allergen challenge. The detailed protocol provided enables researchers to investigate this mechanism further and explore potential applications in other inflammatory airway diseases. The differential effect on late but not early response highlights the importance of patient selection and outcome measure choice in future clinical trials.

The experimental allergen challenge model with this compound provides a valuable platform for proof-of-concept studies of selectin antagonists, allowing efficient assessment of target engagement and biological activity before proceeding to larger clinical trials. Future research directions should include exploration of This compound in other inflammatory conditions where selectins play key roles, such as COPD, psoriasis, and other diseases characterized by excessive leukocyte recruitment [2]. Additionally, combination therapies with other targeted agents may yield synergistic effects worthy of investigation.

References

Comprehensive Application Notes and Protocols: Bimosiamose Induced Sputum Biomarker Analysis in Respiratory Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Background

Bimosiamose (development code TBC1269) represents a first-in-class synthetic pan-selectin antagonist being investigated as a novel anti-inflammatory agent for respiratory diseases. This small molecule inhibitor (molecular weight: 862.34 g/mol) targets all three selectin family members—E-selectin (endothelial), P-selectin (platelet), and L-selectin (leukocyte)—which are crucial mediators of the initial leukocyte recruitment process during inflammatory responses [1] [2]. The therapeutic rationale for this compound in chronic obstructive pulmonary disease (COPD) stems from the critical role of selectins in mediating neutrophil and eosinophil migration into lung tissue, a key pathological feature in COPD exacerbations [3] [4]. By blocking selectin-mediated leukocyte adhesion, this compound potentially disrupts the inflammatory cascade at its earliest stages, offering a mechanism distinct from conventional anti-inflammatory therapies.

The molecular basis for this compound's activity lies in its function as a glycomimetic compound that structurally mimics native carbohydrate ligands for selectins, particularly sialyl Lewis X [1]. In vitro studies demonstrate this compound inhibits P-selectin binding with IC₅₀ values ranging from 70-95 μM in cellular assays [2] [5]. From a clinical development perspective, this compound has been formulated for inhaled delivery to achieve high local concentrations in the airways while minimizing systemic exposure, reflecting a targeted approach for respiratory diseases [6] [7]. The compound has undergone phase 2 clinical trials for COPD and asthma, establishing preliminary evidence of safety and biological activity [1].

Mechanism of Action and Therapeutic Rationale

Molecular Pathways Targeted by this compound

This compound exerts its therapeutic effects through pan-selectin inhibition, disrupting the initial stages of leukocyte recruitment to inflammatory sites. The multistep process of leukocyte extravasation begins with selectin-mediated tethering and rolling along the vascular endothelium, followed by firm adhesion and transmigration into tissues [8]. Selectins recognize sialylated carbohydrate ligands on circulating leukocytes, with each family member serving distinct yet overlapping functions: P-selectin mediates rapid leukocyte recruitment, E-selectin supports slower leukocyte rolling, and L-selectin facilitates leukocyte trafficking to peripheral lymph nodes and inflammatory sites [1]. By simultaneously blocking all three selectins, this compound effectively prevents the initial contact between leukocytes and the endothelium, thereby reducing subsequent inflammatory cell infiltration into tissues.

In the context of respiratory diseases like COPD, neutrophilic inflammation represents a key pathophysiological feature, particularly during exacerbations [3] [4]. Activated neutrophils release proteolytic enzymes including matrix metalloproteinases (MMP-9) and neutrophil elastase, which contribute to tissue destruction and mucus hypersecretion [6] [3]. Additionally, chemokines such as interleukin-8 (IL-8) perpetuate the inflammatory response by recruiting more neutrophils to the airways. This compound interrupts this destructive cycle at its inception by blocking selectin-dependent neutrophil recruitment, thereby reducing the burden of activated neutrophils in the airways and potentially limiting inflammation-mediated tissue damage.

Table: Selectin Family Members and Their Roles in Inflammation

Selectin Type Cellular Source Primary Ligand Role in Inflammation
P-selectin Platelets, endothelial cells PSGL-1 Mediates rapid neutrophil and monocyte recruitment
E-selectin Activated endothelial cells ESL-1, PSGL-1 Supports slow leukocyte rolling and activation
L-selectin Leukocytes GlyCAM-1, CD34 Facilitates lymphocyte homing and neutrophil recruitment
Visual Representation of this compound Mechanism of Action

The following diagram illustrates the molecular mechanism by which this compound inhibits leukocyte recruitment in the airway endothelium:

G Leukocyte Circulating LeukocytePSGL-1 ReceptorSialyl Lewis X Endothelium Activated EndotheliumP-SelectinE-Selectin Leukocyte:psgl1->Endothelium:pselectin Normal Binding Leukocyte:slex->Endothelium:eselectin Normal Binding This compound This compound (Pan-Selectin Antagonist) This compound->Endothelium:pselectin Blocks This compound->Endothelium:eselectin Blocks Inhibition Inhibition of Leukocyte Recruitment This compound->Inhibition Causes Result Therapeutic OutcomeReduced Neutrophil InfiltrationDecreased Inflammatory Mediators Inhibition->Result Leads to

Clinical Evidence and Efficacy Data

Summary of Clinical Findings

Clinical investigations of this compound have demonstrated its potential for reducing airway inflammation in both asthma and COPD. In a randomized, double-blind, placebo-controlled cross-over trial conducted in mild asthmatics, inhaled this compound (70 mg twice daily) significantly attenuated the late asthmatic response following allergen challenge by 50.2% compared to placebo [7]. This proof-of-concept study established the clinical relevance of selectin inhibition in allergic airway disease. More specifically for COPD applications, a trial examining the effect of this compound on ozone-induced airway inflammation in healthy volunteers demonstrated its impact on key sputum biomarkers [6]. In this study, this compound reduced sputum neutrophils by 40% (p=0.068), while also significantly decreasing interleukin-8 (IL-8) by 35% (p=0.004) and matrix metalloproteinase-9 (MMP-9) by 46% (p=0.022) in sputum supernatant [6].

The inflammatory response in COPD involves complex cellular and molecular pathways that can be experimentally modeled using various challenges. The ozone challenge model induces neutrophilic inflammation that shares features with COPD exacerbations, providing a controlled system for evaluating anti-inflammatory therapies like this compound [6]. Similarly, lipopolysaccharide (LPS) inhalation challenge has been used as a model of bacterial exacerbations in COPD patients, characterized by increased airway and systemic inflammation with elevated sputum neutrophils, IL-6, C-reactive protein (CRP), and Clara cell protein (CC-16) [3]. These challenge models offer valuable platforms for evaluating the pharmacodynamic effects of this compound on relevant inflammatory biomarkers before proceeding to larger clinical trials in COPD patients.

Table: this compound Efficacy on Sputum Biomarkers in Clinical Trials

Biomarker Cell Type/Mediator Change with this compound p-value Clinical Significance
Neutrophils Primary inflammatory cells -40% reduction 0.068 Reduces main effector cells in COPD
IL-8 Neutrophil chemokine -35% reduction 0.004 Decreases neutrophil chemoattraction
MMP-9 Matrix metalloproteinase -46% reduction 0.022 Reduces tissue remodeling and destruction
Late Asthmatic Response Airway function (FEV₁) -50.2% attenuation 0.045 Improves airway physiology

Detailed Experimental Protocol

Sputum Induction and Processing Methodology

Sputum induction should be performed using standardized safety protocols, particularly in patients with airflow limitation. Participants inhale hypertonic saline (3%, 4%, and 5%) for sequential 7-minute periods from an ultrasonic nebulizer. Pre-medication with a bronchodilator (e.g., 200-400 μg salbutamol) 15 minutes prior to induction is recommended to prevent bronchoconstriction. During the procedure, lung function should be monitored regularly, and the process should be discontinued if FEV₁ falls by more than 20% from baseline. Participants should be instructed to clear their throat, rinse their mouth, and then provide a deep cough sputum sample into a sterile container. The sample should be processed within 2 hours of collection to maintain cell viability and biomarker integrity [3].

For sputum processing, the protocol should follow these standardized steps:

  • Sputum plug selection: Visibly inspect the sample and selectively separate dense plasma plugs from saliva using forceps.
  • Dithiothreitol (DTT) treatment: Add 4× volume of 0.1% DTT to the selected sputum plugs and vortex mix intermittently for 15-20 minutes to dissociate mucus.
  • Filtration and centrifugation: Filter the suspension through a 48 μm nylon mesh to remove debris, then centrifuge at 400× g for 10 minutes.
  • Cell separation: Collect the supernatant (sputum supernatant) and store at -80°C for subsequent biomarker analysis. Resuspend the cell pellet in phosphate-buffered saline (PBS) for total cell count and differential analysis [3].
  • Cytospin preparation: Prepare cytospin slides by centrifuging approximately 50,000 cells onto microscope slides at 300 rpm for 3 minutes. Stain with Diff-Quick or May-Grünwald-Giemsa for cell differentiation.
Biomarker Analysis Techniques

The processed sputum samples enable comprehensive analysis of cellular and soluble inflammatory biomarkers that reflect this compound's pharmacological activity:

  • Cellular Analysis: Count total cells using a hemocytometer with trypan blue exclusion to assess viability. For differential counts, examine at least 400 inflammatory cells on stained cytospin slides, classifying them as neutrophils, eosinophils, macrophages, lymphocytes, or bronchial epithelial cells. Express results as both percentage of total inflammatory cells and absolute counts per gram of sputum [3].

  • Soluble Mediator Quantification: Analyze sputum supernatants for key inflammatory mediators using validated immunoassays:

    • IL-8: Quantify using ELISA with a minimum detection limit of 2 pg/mL to assess neutrophil chemotactic activity [3].
    • MMP-9: Measure by ELISA or activity assays to evaluate matrix degradation potential [6].
    • Neutrophil Elastase: Assess activity using fluorogenic substrates like Rhodamine to quantify serine protease activity [3].
    • Additional potential biomarkers include IL-6, MCP-1, and MIP-1β based on the specific research questions [3].
  • Quality Control: All immunoassays should be performed in triplicate with values within 10% coefficient of variation. Include appropriate standard curves and controls in each assay batch. Assess the potential effect of DTT on mediator recovery by comparing standards with and without 0.05% DTT [3].

Visual Representation of Experimental Workflow

The following diagram outlines the complete experimental workflow for sputum biomarker analysis in this compound clinical trials:

G cluster_0 Sputum Processing Phase cluster_1 Biomarker Analysis Phase StudyDesign Study Design & Patient Recruitment BimosiamoseDosing This compound Dosing (10 mg bid via nebulizer) StudyDesign->BimosiamoseDosing SputumInduction Sputum Induction with Hypertonic Saline BimosiamoseDosing->SputumInduction Post-dose timing: 3h for ozone model 6h/24h for LPS model SampleProcessing Sample Processing (Plug Selection + DTT Treatment) SputumInduction->SampleProcessing Centrifugation Centrifugation & Separation (400× g, 10 min) SampleProcessing->Centrifugation CellularAnalysis Cellular Analysis (Total & Differential Count) Centrifugation->CellularAnalysis Cell Pellet SupernatantAnalysis Supernatant Analysis (ELISA/Luminex/Fluorometric) Centrifugation->SupernatantAnalysis Sputum Supernatant DataAnalysis Data Analysis & Interpretation CellularAnalysis->DataAnalysis SupernatantAnalysis->DataAnalysis

Data Interpretation and Application

Analyzing and Interpreting Results

When evaluating this compound's anti-inflammatory effects in clinical trials, researchers should focus on consistent patterns across multiple biomarkers rather than isolated changes. A positive response to this compound therapy typically manifests as coordinated reductions in both cellular and soluble inflammatory mediators. The primary efficacy endpoint is generally reduction in sputum neutrophil count (both percentage and absolute count), with supporting evidence from decreases in neutrophil-derived products like MMP-9 and neutrophil elastase [6] [3]. Secondary endpoints may include reduction in neutrophil chemoattractants like IL-8 and improvements in clinical parameters like lung function or exacerbation frequency.

For comprehensive assessment, analyze the correlation between biomarker changes and clinical outcomes. For instance, the percentage reduction in sputum neutrophils should correlate with improvements in symptom scores or lung function parameters where available. Additionally, consider the temporal relationship between this compound administration and biomarker response. Peak effects on sputum neutrophils and inflammatory mediators typically occur within 3-6 hours after challenge models [6] [3], but this may vary based on the specific inflammatory stimulus and patient population. When interpreting results, compare the magnitude of this compound's effects to those observed with established anti-inflammatory therapies like corticosteroids to contextualize its potential clinical utility.

Technical Considerations and Limitations

Several methodological considerations are essential for proper interpretation of sputum biomarker data in this compound trials. The use of DTT during processing can affect measurement of certain mediators, though it has minimal impact on IL-8 recovery [3]. Researchers should validate that their specific assays are not compromised by DTT. Sample quality is another critical factor—samples with >80% squamous epithelial cells indicate excessive saliva contamination and should be excluded from analysis. Additionally, the inherent variability in spontaneous sputum production necessitates standardized induction protocols to ensure consistent sample quality and comparability across time points and treatment arms.

The clinical relevance of biomarker changes should be interpreted within the context of the specific trial design. Challenge models (ozone or LPS) demonstrate pharmacological activity but may not perfectly predict efficacy in naturalistic COPD exacerbations [6] [3]. Furthermore, the optimal dosing regimen for this compound remains to be fully established, and different inflammatory endpoints may have distinct dose-response relationships. When planning trials, consider including systemic biomarkers (e.g., serum IL-6, CRP) alongside sputum measures to evaluate both local and systemic anti-inflammatory effects [3]. This comprehensive approach provides a more complete picture of this compound's pharmacological activity and potential clinical utility in COPD management.

References

Application Notes and Protocols for Bimosiamose Delivery via AKITA2 APIXNEB Nebulizer

Author: Smolecule Technical Support Team. Date: February 2026

This document consolidates the experimental methodology and key findings from clinical trials investigating the inhaled pan-selectin antagonist Bimosiamose delivered via the AKITA2 APIXNEB nebulizer system. It is designed to provide researchers and drug development professionals with a reference for conducting similar studies.

Device and Drug Configuration

The administration of this compound in the cited clinical trials relied on a specific and controlled delivery system.

Table 1: Device and Formulation Specifications

Component Specification Notes / Function
Nebulizer Device AKITA2 APIXNEB (Activaero) Breath-actuated nebulizer for Individualized Controlled Inhalation (ICI) [1].
Drug Formulation This compound disodium (TBC1269Z) aqueous solution [2] Supplied in 5 ml ampoules at a concentration of 100 mg/ml [2].
Diluent 0.9% Sodium Chloride [2] Used for appropriate dilution.
Typical Inhaled Volume 4 ml [2] -
Dosage 10 mg [3] Inhaled twice daily (BID). Other studies used doses ranging from 2 mg to 70 mg [2].
Treatment Duration 28 days (COPD trial) [3] or 4 days (ozone-challenge trial) [4] On top of standard bronchodilator therapy in COPD patients [3].

The AKITA2 system actively controls the patient's entire inhalation maneuver. It is programmed based on individual lung function data to ensure a precise and efficient aerosol delivery, which enhances lung deposition and reduces variability [1].

G start Patient Lung Function Data a AKITA2 Device Programs Inhalation Profile start->a b Nebulization Synchronized with Patient Inhalation a->b c APIXNEB Nebulizer Generates Aerosol b->c d Controlled Aerosol Bolus Delivered to Lungs c->d e Optimized Drug Deposition in Target Airway Regions d->e

Key Experimental Findings and Efficacy Data

In clinical settings, the primary efficacy of inhaled this compound was assessed through its impact on inflammatory biomarkers in induced sputum and lung function parameters.

Table 2: Summary of Efficacy Outcomes from Clinical Trials

Efficacy Parameter Outcome (this compound vs. Placebo) Statistical Significance Study Context
Interleukin-8 (IL-8) Reduction of 9.49 ng/mL [3] p = 0.008 [3] COPD Patients (28-day)
Reduction of 35% [4] p = 0.004 [4] Ozone-induced Inflammation (4-day)
Sputum Macrophage Count Reduction of 0.200 x 10⁶ cells/mL [3] p = 0.012 [3] COPD Patients (28-day)
Sputum Neutrophil Count Reduction of 40% [4] p = 0.068 (trend) [4] Ozone-induced Inflammation (4-day)
Matrix Metalloproteinase-9 (MMP-9) Reduction of 46% [4] p = 0.022 [4] Ozone-induced Inflammation (4-day)
Lung Function (FEV1) Small numeric improvement [3] Not statistically significant [3] COPD Patients (28-day)

Detailed Experimental Protocol

This protocol outlines the methodology for a clinical study investigating the anti-inflammatory effects of inhaled this compound in patients with COPD, as derived from the referenced trials.

Study Design
  • Type: Double-blind, placebo-controlled, randomized, cross-over, multi-center trial [3].
  • Population: Patients with moderate-to-severe COPD (GOLD stage II-III) [5]. For challenge models, healthy subjects may be used [4].
  • Sample Size: Approximately 77 patients [3].
  • Treatment Periods: Two subsequent 28-day treatment periods, separated by a wash-out phase [3] [5].
  • Groups:
    • Intervention: Inhaled this compound (10 mg) twice daily.
    • Control: Matching placebo twice daily.
  • Concomitant Medication: The study drug is administered on top of standard bronchodilator therapy [3].
Formulation and Administration Procedure
  • Preparation: Dilute the this compound disodium solution (100 mg/ml) with 0.9% sodium chloride to achieve the target dose in a 4 ml volume for inhalation [2].
  • Device Setup: Load the prepared solution into the APIXNEB nebulizer, which is connected to the AKITA2 control unit.
  • Administration: Instruct the patient to inhale the aerosol through a mouthpiece following the device's guided breathing pattern. The AKITA2 system ensures the aerosol is delivered as a controlled bolus during the optimal phase of inspiration [1].
  • Dosage Regimen: Administration is performed twice daily for 28 days [3].
  • Compliance Monitoring: Dose compliance is recorded by the AKITA2 nebulizer system [5].
Efficacy and Safety Assessments
  • Primary Endpoint: Change in sputum levels of Interleukin-8 (IL-8) from baseline to Day 28 [3] [5].
  • Secondary Endpoints:
    • Cellular Markers: Differential cell counts in induced sputum (neutrophils, macrophages, etc.) [3].
    • Other Inflammatory Biomarkers: Levels of MMP-9 and Myeloperoxidase (MPO) in sputum supernatant [3].
    • Lung Function: Measured by spirometry (e.g., Forced Expiratory Volume in 1 second - FEV1) [3].
  • Safety Assessments:
    • Monitoring of Adverse Events (AEs) [3].
    • Vital signs, ECG, clinical laboratory parameters, and nasopharyngeal examinations [2].

The workflow for the clinical trial protocol is summarized below:

G A Screening & Randomization B Treatment Period 1 (28 days) This compound or Placebo BID A->B C Wash-out Period B->C D Treatment Period 2 (28 days) Cross-over Therapy C->D E Endpoint Assessment D->E

Critical Considerations for Research and Development

  • Tolerability and Pharmacokinetics: Phase I studies indicate that inhaled this compound disodium is well-tolerated in single doses up to 140 mg and multiple doses up to 70 mg twice daily for 7 days. Systemic bioavailability after inhalation is low, which is favorable for a locally acting drug [2].
  • Mechanism of Action: As a pan-selectin antagonist, this compound inhibits the initial rolling/tethering of leukocytes on the vascular endothelium, a primary step in the inflammatory cell recruitment cascade [4] [2]. This makes it a promising candidate for modulating inflammation in COPD and other inflammatory lung diseases.
  • Device Advantages: The use of the AKITA2 APIXNEB system ensures high dose compliance and efficient pulmonary deposition. Its ability to control inhalation parameters minimizes variability in delivered dose, which is a significant advantage in clinical trials [5] [1].

I hope these comprehensive notes and protocols are helpful for your work. Should you require further details on any specific aspect, please feel free to ask.

References

Bimosiamose sputum neutrophil reduction statistical significance

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Findings for Bimosiamose

The table below summarizes the key outcomes from a 2011 clinical trial investigating the efficacy of inhaled this compound.

Parameter Measured Result with this compound Statistical Significance (p-value) Study Details
Sputum Neutrophil Count 40% reduction compared to placebo p = 0.068 Double-blind, placebo-controlled, cross-over trial (n=18) [1]
Sputum IL-8 Concentration 35% reduction compared to placebo p = 0.004 Double-blind, placebo-controlled, cross-over trial (n=18) [1]
Sputum MMP-9 Concentration 46% reduction compared to placebo p = 0.022 Double-blind, placebo-controlled, cross-over trial (n=18) [1]
Allergen-induced Late Asthmatic Response (LAR) ~50% attenuation of maximum FEV1 fall Reported as "significant", specific p-value not provided Double-blind, placebo-controlled, cross-over trial in mild asthmatics (n=12) [2]

Experimental Protocol: Ozone-Challenge Model

The following workflow details the methodology used in the 2011 study on ozone-induced airway inflammation [1]. You can adapt this protocol for troubleshooting related issues.

cluster_1 Phase 1: Pre-Treatment & Challenge cluster_2 Phase 2: Sample Collection & Analysis cluster_3 Analysis Outputs A Inhaled this compound (10 mg bid) or Placebo for 4 days B Ozone Challenge (250 ppb for 3 h) with intermittent exercise A->B C Induced Sputum Collection 3 hours post-challenge B->C D Laboratory Analysis C->D E Cell Counts (Neutrophils, etc.) D->E F Inflammatory Mediators (IL-8, MMP-9) D->F

Mechanism of Action & Pathway

This compound is a synthetic, small-molecule pan-selectin antagonist [2]. It works by blocking selectins, a family of cell adhesion molecules (E-, P-, and L-selectin) that are responsible for the initial tethering and rolling of leukocytes (like neutrophils) on the vascular endothelium, which is the first step in their migration from the bloodstream into inflamed tissues [2] [3]. The following diagram illustrates this inflammatory cascade and the point of inhibition by this compound.

A Inflammatory Stimulus (e.g., Ozone, Allergen) B Endothelial Activation & Expression of E- and P-Selectins A->B C Leukocyte Tethering & Rolling on Vascular Wall B->C D Firm Adhesion & Transmigration (via Integrins, ICAM-1, VCAM-1) C->D E Airway Inflammation (Neutrophil Influx, Cytokine Release) D->E Inhibitor This compound (Pan-Selectin Antagonist) InhibitionPoint Inhibitor->InhibitionPoint InhibitionPoint->C

Key Considerations for Researchers

  • Clinical Significance vs. Statistical Significance: The reduction in sputum neutrophils (p=0.068) did not meet the conventional threshold for statistical significance (p < 0.05) but was considered a strong trend toward efficacy. The significant reductions in IL-8 and MMP-9, which are key mediators in neutrophil-driven inflammation, provide supporting evidence for the compound's biological activity [1].
  • Troubleshooting & Protocol Notes: The study utilized a specialized breath-actuated nebulizer (AKITA2 APIXNEB) for drug delivery [1]. Inconsistent results could stem from variations in inhalation methodology, underscoring the importance of standardized delivery systems in experimental replication.

References

Bimosiamose Safety Profile & High-Dose Management

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the adverse event (AE) data from first-in-human studies to help you anticipate and manage potential issues in your research.

Trial Design Dosing Information Safety & Adverse Event Findings Management Recommendations

| Single-Dose Escalation (48 healthy males) [1] | Single inhalations: 2 mg to 140 mg | All subjects completed the study. No deaths or severe AEs. 11 mild AEs on active drug. AEs more frequent at the 140 mg dose. 1 moderate AE on placebo. | For doses ≤70 mg: No significant safety concerns expected. For doses >70 mg (e.g., 105-140 mg): Monitor subjects closely for an increased frequency of mild AEs. | | Multiple-Dose (32 healthy males) [1] | 8 mg to 70 mg twice daily for 7 days | All subjects completed the study. No deaths or severe AEs. 34 mild AEs on active drug. 8 mild and 3 moderate AEs on placebo. | Long-term dosing up to 70 mg bid is well-tolerated. The safety profile appears consistent and acceptable for research purposes. |

Key Pharmacokinetic Insight: The systemic bioavailability of inhaled Bimosiamose is low, which may contribute to its favorable tolerability profile [1] [2].

Experimental Protocol Overview

For your reference, here is the core methodology from the clinical trials that established the safety and pharmacokinetic data [1].

  • Study Population: Healthy male subjects.
  • Drug Formulation: this compound disodium as an aqueous solution for inhalation (100 mg/ml) [1].
  • Administration: 4 ml of diluted solution administered via nebulizer (Pari LC Star) over 15 minutes [1].
  • Safety Monitoring: Included recording of Adverse Events, vital signs, ECG, clinical laboratory parameters, FEV1 (lung function), and nasopharyngeal examinations [1].
  • PK Sampling: Blood collection for plasma concentration determination at various time points post-dosing [1].

Troubleshooting & FAQs

Q1: What is the maximum safe dose of inhaled this compound that can be used in a study?

  • A: Based on available clinical data, a dose of 70 mg twice daily for 7 days was well-tolerated in healthy males. Single doses up to 140 mg were also administered, though with an increase in mild adverse events. The No Observed Effect Level (NOEL) established in animal models (28-day inhalation) was 1 mg/kg/day in rats and 40 mg/kg/day in dogs [1].

Q2: What type of adverse events should I prepare for, particularly at higher doses?

  • A: The available studies report that adverse events were generally mild. The specific nature of these mild AEs was not detailed in the results, but they were noted to occur more frequently at the highest single dose of 140 mg. No severe or serious adverse events were reported at any dose [1].

Q3: Does inhaled this compound achieve significant systemic exposure?

  • A: No. This compound was detected in plasma only at doses ≥50 mg given twice daily and 105 mg once daily, with a maximum recorded concentration of 64 ng/ml. This indicates that systemic bioavailability after inhalation is low [1] [2].

Experimental Workflow and Dose Management

To help visualize the overall process from the cited studies, the following diagram outlines the key stages and decision points for managing this compound dosing in a clinical research setting.

Start Study Initiation Screen Subject Screening & Enrollment Start->Screen Randomize Randomization Screen->Randomize LowDose Low/Medium Dose Arm (2 mg - 70 mg) Randomize->LowDose HighDose High Dose Arm (105 mg - 140 mg) Randomize->HighDose Monitor Adverse Event Monitoring LowDose->Monitor HighDose->Monitor AE_Occurs AE Occurs? Monitor->AE_Occurs ManageMild Record & Continue Monitoring AE_Occurs->ManageMild  Mild AE PK_Analysis Pharmacokinetic Analysis AE_Occurs->PK_Analysis  No AE ManageMild->PK_Analysis End Study Completion PK_Analysis->End

Key Considerations for Your Research

  • Population Differences: The foundational safety data is from healthy male subjects. Exercise appropriate caution if your research involves patients or other demographics [1].
  • Formulation and Delivery: The cited studies used a specific aqueous solution and the Pari LC Star nebulizer. Differences in formulation or delivery device could potentially alter the drug's deposition and local effects [1].
  • Data Currency: The primary safety and PK data for inhaled this compound is from studies published in 2006-2007. Be aware that more recent information may exist.

References

Bimosiamose ozone challenge responder criteria

Author: Smolecule Technical Support Team. Date: February 2026

What Defines an Ozone Challenge Responder?

The ozone challenge model is used to assess the efficacy of anti-inflammatory compounds by evaluating their ability to attenuate ozone-induced airway inflammation in healthy volunteers. The table below summarizes the core quantitative criteria used to identify and screen suitable "responders" for studies like the Bimosiamose trial [1] [2] [3].

Parameter Inclusion Criteria for "Responder" Experimental Measurement

| Sputum Neutrophils | >10% absolute increase in sputum neutrophil percentage post-ozone [4] [3]. >50% increase in total neutrophil count (neutrophils/g sputum) from baseline [4]. | Induced sputum, differential cell count 3-6 hours post-exposure [1] [2]. | | Baseline Neutrophil Level | Sputum neutrophil level ≤65% of non-squamous cells at initial screening [2]. | Induced sputum during screening visit. | | Lung Function | FEV₁ ≥80% of predicted value [2] [5]. | Spirometry. | | Health Status | Healthy, non-smoking adults (aged 18–55) with no acute respiratory illness [2] [6]. | Medical history, physical examination, clinical labs. |

Ozone Challenge Experimental Protocol

The following workflow details the standardized protocol used in clinical studies, providing a template for your own experimental design and troubleshooting.

cluster_screening Phase 1: Screening & Baseline Response cluster_treatment Phase 2: Drug Intervention cluster_analysis Phase 3: Endpoint Analysis Start Study Protocol Overview A Subject Screening: - Healthy non-smokers - FEV₁ ≥80% predicted - Sputum neutrophils ≤65% Start->A B Baseline Ozone Challenge (250 ppb for 2-3h with exercise) A->B C Post-Challenge Sputum Induction (3-6h after ozone) B->C D Assess Responder Status: >10% absolute increase in sputum neutrophils C->D E Randomized, Placebo-Controlled Cross-over Design D->E F Drug Administration (e.g., this compound) - 10mg, inhaled twice daily - 4 days pre-treatment E->F G Ozone Challenge on Day 4 (1h after final drug dose) F->G H Primary Endpoint: Sputum Neutrophil Count G->H I Secondary Endpoints: - IL-8, MMP-9 levels - Safety & Tolerability H->I

Troubleshooting Common Experimental Issues

Here are solutions to frequently encountered problems when running ozone challenge studies.

Problem Potential Cause Solution / Check
High screen failure rate Subjects are not innate "responders" to ozone. Pre-screen with a baseline ozone challenge; recruit based on proven responder status [2].
Low sputum yield or quality Inability to produce adequate sputum sample; high squamous cell contamination. Train subjects in sputum induction during screening; use selective plug processing for cell-rich samples [6].
High variability in inflammatory markers Inter-individual biological variability in immune response. This is an inherent feature; use a cross-over study design where subjects act as their own controls [1] [7].
No significant drug effect Insufficient drug dosing or delivery; targeting the wrong pathway. Ensure optimal drug delivery to lungs (e.g., via breath-actuated nebulizer); confirm drug mechanism aligns with ozone biology (e.g., targeting selectins) [1] [2].

Signaling Pathways in Ozone-Induced Inflammation

Understanding the molecular mechanisms is key to interpreting results and troubleshooting assay outcomes. The diagram below illustrates the key pathways involved in the neutrophilic inflammatory response to ozone.

cluster_epithelium Airway Epithelial Cell cluster_immune Immune Cell Recruitment O3 Ozone Exposure (Oxidant Stress) MAPK MAPK Pathway Activation (ERK1/2, p38) O3->MAPK IL8 IL-8 Gene Expression & Protein Release MAPK->IL8 Selectins Selectin Upregulation (E-Selectin, P-Selectin) IL8->Selectins Promotes Neutrophil Neutrophil Activation & Tissue Infiltration Selectins->Neutrophil Mediates Adhesion Drug This compound (Pan-Selectin Antagonist) Drug->Selectins Inhibits

The MAPK/IL-8 pathway is a critical mediator, and its activity level is a key source of inter-individual variability. Studies show that subjects with a higher ozone-induced IL-8 response exhibit significantly greater activation of the ERK1/2 pathway [7].

Key Takeaways for Researchers

  • Robust Screening is Crucial: The validity of the model hinges on enrolling confirmed "responders." Budget for and expect a significant screen-failure rate [2].
  • Standardize Sputum Processing: Inconsistent sputum processing is a major source of experimental noise. Adhere to a strict, validated protocol across all study sites and time points.
  • The Pathway Matters: this compound works by blocking selectins, which are adhesion molecules downstream of IL-8 release. Confirming a drug's effect may require measuring multiple endpoints (e.g., IL-8, neutrophils, MMP-9) to build a compelling mechanism-of-action story [1].

References

Troubleshooting Guide: Sputum Biomarker Variability

Author: Smolecule Technical Support Team. Date: February 2026

A primary challenge in studies like those involving bimosiamose is the inherent variability of sputum biomarkers. The table below addresses common issues and solutions, drawing from general principles of sputum analysis in respiratory research [1] [2].

Issue Potential Cause Solution / Best Practice
High variability in biomarker readings Inconsistent sample quality (e.g., high salivary content) Standardize sputum induction with inhaled saline; discard samples with >25 squamous epithelial cells per low-power field [2].
Inconsistent data between study timepoints Lack of processing standardization; analyte degradation Use consistent processing methods (e.g., Dithiothreitol (DTT) concentration, incubation time). Aliquot and store supernatants at -70°C immediately [2].
Biomarker levels below detection limit Low abundance of specific analytes; interference from processing reagents Validate that DTT does not interfere with the immunoassay for your target biomarkers [3]. Use high-sensitivity multiplex or ELISA assays.
Poor correlation with clinical outcomes Single measurements may not reflect a patient's "inflammatory burden" Take multiple measurements over time to get a more reliable and precise estimate. Single measurements are often insufficient [2].

Experimental Protocol: Induced Sputum Processing

The following methodology is a standardized protocol for sputum induction and processing, commonly used in clinical trials to ensure sample consistency and reliability [3] [2].

Title: Workflow for Sputum Induction and Processing for Biomarker Analysis

Start Start Sputum Induction A Inhale Saline via Nebulizer (0.9%, 3%, then 5%) Start->A B Collect Sputum Sample (≥ 2 ml) A->B C Quality Check: Gram Stain & Cell Count B->C Fail Discard Sample (>25 squamous cells/low-power field) C->Fail Fail Pass Proceed with Processing C->Pass Pass D Add Equal Volume of 0.1% Dithiothreitol (DTT) Pass->D E Incubate on Rocker 15 min at Room Temp D->E F Centrifuge 275 × g for 10 min E->F G Collect Supernatant F->G H Aliquot & Store at -70°C G->H End Biomarker Analysis H->End

Procedure Details:

  • Sputum Induction: Subjects inhale saline solutions (e.g., 0.9%, 3%, and 5%) successively via an aerosol nebulizer for approximately five minutes per concentration until an adequate sample (e.g., 2 ml) is produced [2].
  • Quality Assessment: The sputum sample is assessed using Gram staining and microscopic cell count. Samples containing >25 squamous epithelial cells per low-power field should be considered contaminated with saliva and discarded [2].
  • Processing: The selected sample is diluted with an equal volume of 0.1% Dithiothreitol (DTT) in Hanks solution to digest mucus. The mixture is then incubated on a rocking platform for 15 minutes at room temperature [2].
  • Separation: The digested mixture is centrifuged at 275 × g for 10 minutes to sediment cellular constituents [2].
  • Storage: The resulting cell-free supernatant is collected, aliquoted, and immediately stored frozen at -70°C to preserve biomarker integrity until analysis [2].

Sputum Biomarker Reliability & Variability

Understanding the reliability of different biomarkers is crucial for selecting endpoints in clinical trials. The table below summarizes key inflammatory mediators, their reliability, and relevance based on a systematic review [1] and a longitudinal variability study [2].

Biomarker Reliability & Variability Notes & Clinical Relevance
Neutrophil Elastase (NE) Recommended for trials. Shows validity and responsiveness [1]. A key marker of neutrophilic inflammation. Considered a leading candidate for clinical trial outcomes [1].
IL-8 Shows acceptable reliability and is associated with COPD [2]. Responsive for trial use [1]. A primary neutrophil chemoattractant. Levels can be reliably measured, though variability exists [2].
TNF-α, IL-1β Demonstrated validity and responsiveness for current trial use [1]. Pro-inflammatory cytokines central to the inflammatory cascade in conditions like CF and COPD [1].
IL-6, VEGF Acceptable intra- and inter-patient reliability in sputum (IL-6) and serum (VEGF) [2]. Associated with disease state and severity in stable COPD patients [2].
CRP Serum levels show acceptable reliability and are significantly associated with COPD [2]. A systemic inflammatory marker. Single measurements can be reliable [2].
General Sputum Proteins High variability. Median intra-subject Coefficient of Variation (CV) is 0.58 [2]. Levels of many sputum biomarkers cannot be reliably ascertained from a single measurement [2].

Frequently Asked Questions (FAQs)

Q1: What are the most promising sputum biomarkers to use in a clinical trial for an anti-inflammatory drug like this compound? Based on current evidence, Neutrophil Elastase (NE), IL-8, TNF-α, and IL-1β have demonstrated sufficient validity, clinical relevance, and responsiveness to be considered for use in clinical trials [1]. Other biomarkers like IL-6 and calprotectin also show future promise [1].

Q2: Why are my sputum biomarker results so variable, even in stable patients? Significant temporal variability is a known characteristic of inflammatory proteins in sputum [2]. This variability is often greater than in serum. To address this, it is recommended to take multiple measurements over time rather than relying on a single timepoint, as this provides a more precise estimate of the inflammatory burden [2].

Q3: Are there any special considerations for measuring biomarkers in sputum supernatant? Yes. A key consideration is that processing reagents like Dithiothreitol (DTT) can interfere with some immunoassays [3]. It is critical to validate that the use of DTT does not affect the recovery and accurate measurement of your specific target analytes.

References

Documented Inhalation Techniques in Clinical Studies

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key parameters for Bimosiamose inhalation as established in human clinical trials. These can serve as a reference for configuring laboratory equipment.

Parameter Specifications from Clinical Trials

| Nebulizer Type | • Pari LC Star [1]Akita2 Apixneb (breath-actuated) [2] [3] | | Administration Volume | 4 ml of drug solution [1] | | Inhalation Duration | Approximately 15 minutes [1] | | Formulation | Aqueous solution of this compound disodium, diluted with 0.9% sodium chloride [1] | | Typical Dosage | 10 mg to 70 mg, administered twice daily (bid) [4] [1] [2] |

Experimental Protocol Overview

Here is a generalized workflow for patient inhalation administration based on the clinical trial methodology, which may inform your experimental setup.

Start Start Protocol Prep Solution Preparation - Dissolve this compound disodium - Dilute with 0.9% NaCl to 4ml Start->Prep Device Nebulizer Setup - Load 4ml solution - Use Pari LC Star or Akita2 Prep->Device Admin Administration - Instruct patient to inhale over 15 min Device->Admin Monitor Post-Inhalation Monitoring - Check FEV1 if required - Record adverse events Admin->Monitor End End Protocol Monitor->End

Frequently Asked Questions

Here are answers to common technical questions based on the clinical data.

Q1: What is the safety profile of inhaled this compound?

  • A: Clinical trials indicate that inhalation of this compound disodium is well-tolerated. In Phase I studies with healthy males, single and multiple inhalations of doses up to 70 mg twice daily did not cause severe adverse events. Most reported adverse events were mild [1].

Q2: Has inhaled this compound shown efficacy in human studies?

  • A: Yes. In a proof-of-concept study involving mild asthmatics, inhalation of 70 mg of this compound significantly attenuated the late asthmatic reaction following an allergen challenge by 50.2% compared to placebo [4] [5]. Another study in COPD patients showed that 10 mg inhaled twice daily for 28 days reduced key inflammatory markers like interleukin-8 in the airways [2].

Q3: What is the systemic bioavailability of this compound after inhalation?

  • A: The systemic bioavailability after inhalation is low. This compound was only detected in plasma at doses ≥50 mg given twice daily or 105 mg as a single dose, with a maximum reported plasma concentration of 64 ng/ml [1].

Technical Support Guidance

The search results provide a clear foundation for clinical administration but lack granular troubleshooting for laboratory experiments. Here are some suggestions to optimize your technique:

  • Refine Your Search: For detailed experimental protocols, consider searching for the "Pari LC Star" or "Akita2 Apixneb" manufacturer manuals and technical datasheets, which often contain comprehensive operational and troubleshooting sections.
  • Consult Foundational Literature: The methodologies in the cited clinical trial publications [4] [1] [2] can be used as a technical blueprint for replicating the inhalation process in a research context.
  • Explore Broader Context: this compound is a pan-selectin antagonist that inhibits E-, P-, and L-selectin. This mechanism of action is the basis for its investigation in allergic asthma, COPD, and other inflammatory conditions [6] [7].

References

Bimosiamose healthy volunteer vs patient population responses

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Quantitative Data

Bimosiamose is a pan-selectin antagonist that inhibits the initial "rolling" of leukocytes on the vascular endothelium, a primary step in the inflammatory response [1]. The table below summarizes its key pharmacological data:

Parameter Details
Molecular Target Pan-selectin antagonist (E-, P-, and L-selectin) [2].
IC₅₀ Values E-selectin: 88 µM; P-selectin: 20 µM; L-selectin: 86 µM [2].
Primary Function Inhibits leukocyte recruitment to sites of inflammation [1].
Clinical Trial Phase Phase I (Healthy Volunteers) and Phase II (Patient populations, inferred) [1] [3].

Clinical Response Comparison

The tables below summarize the findings from clinical studies in healthy volunteers and a patient-relevant study.

Tolerability & Pharmacokinetics in Healthy Volunteers (Phase Ia/Ib) [1] This randomized, double-blind, placebo-controlled study investigated inhaled this compound.

Aspect Findings in Healthy Volunteers
Study Design Two trials: single-dose escalation (2-140 mg) and multiple-dose (8-70 mg twice daily for 7 days).
Tolerability Well-tolerated. No severe adverse events. Some mild adverse events, more frequent at the highest single dose (140 mg).
Pharmacokinetics Low systemic bioavailability. Plasma levels only detected at doses ≥50 mg twice daily.
Conclusion Single and multiple inhalation doses up to 70 mg were well-tolerated.

Efficacy in a Model of Airway Inflammation (Healthy Volunteers) [3] This study investigated the anti-inflammatory effects of this compound in an ozone-induced inflammation model.

Aspect Findings
Study Design Double-blind, randomized, placebo-controlled, cross-over. This compound (10 mg bid) for 4 days followed by ozone challenge.

| Key Efficacy Results | • 40% reduction in sputum neutrophils (p=0.068). • 35% reduction in interleukin-8 (IL-8) (p=0.004). • 46% reduction in matrix-metalloproteinase-9 (MMP-9) (p=0.022). | | Conclusion | Showed favourable anti-inflammatory effects, suggesting potential for clinical benefit in COPD patients. |

Experimental Protocols

For researchers looking to replicate or build upon these studies, here are the detailed methodologies.

1. Protocol: Tolerability and Pharmacokinetics (Phase I) [1] This protocol can be used as a basis for initial human safety studies of inhaled compounds.

  • Subjects: Healthy male volunteers (aged 21-54).
  • Formulation: this compound disodium as an aqueous solution for inhalation (100 mg/ml in 5-ml ampoules) [1].
  • Administration: 4 ml of diluted solution with 0.9% sodium chloride, administered via a PARI LC Star nebulizer over 15 minutes [1].
  • Safety Monitoring: Recorded adverse events, vital signs, ECG, clinical laboratory parameters, forced expiratory volume in 1 second (FEV1), and performed nasopharyngeal examinations [1].
  • Pharmacokinetic Sampling: In the single-dose study, blood was collected pre-dose and at 0.25, 0.5, 1, 4, 8, and 24 hours post-dose. In the multiple-dose study, samples were taken at similar intervals on Days 1 and 7, with pre-morning dose samples on Days 2-6 [1].
  • Bioanalysis: this compound plasma concentrations were determined using a validated LC-ESI-MS/MS method with a lower limit of quantification (LOQ) of 30 ng/ml [1].

2. Protocol: Efficacy in Ozone-Induced Airway Inflammation [3] This model is useful for probing the anti-inflammatory effects of a drug in human subjects.

  • Subjects: Healthy volunteers.
  • Study Design: Double-blind, placebo-controlled, randomized, cross-over.
  • Dosing: this compound (10 mg twice daily) inhaled via a breath-actuated nebulizer (AKITA2 APIXNEB) for 4 days [3].
  • Challenge: After 4 days of treatment, subjects inhaled ozone (250 ppb) for 3 hours with intermittent exercise [3].
  • Endpoint Measurement: Induced sputum was collected 3 hours post-ozone challenge for analysis of cellular content (e.g., neutrophils) and inflammatory mediators (e.g., IL-8, MMP-9) in the sputum supernatant [3].

FAQs and Troubleshooting

Q1: What could explain the disconnect between positive anti-inflammatory signals in healthy volunteer studies and the need for further proof in patients? The ozone challenge model in healthy volunteers creates a predictable, acute neutrophilic inflammation [3]. Chronic inflammatory diseases like COPD involve a more complex and persistent pathology. The "Treatable Traits" framework highlights that COPD is highly heterogeneous, with patients exhibiting different dominant inflammatory pathways (e.g., eosinophilic vs. neutrophilic), comorbidities, and disease drivers [4]. A drug showing efficacy in a uniform, acute model may only be effective in a specific subset of patients whose disease is driven by selectin-mediated neutrophil recruitment.

Q2: Our formulation of this compound shows low and variable bioavailability in animal models. What factors should we investigate? The Phase I study achieved low but detectable systemic bioavailability with a specific inhalation setup [1]. Key factors to troubleshoot are:

  • Nebulizer Performance: The choice of nebulizer (e.g., PARI LC Star) and parameters like particle size distribution significantly impact lung deposition.
  • Drug Solution: Ensure the stability and compatibility of the drug solution with the nebulizer system.
  • Animal Dosing Technique: Validate that the animal model dosing apparatus reliably delivers the aerosol to the lower airways.

Visual Workflow and Pathways

The following diagrams, generated using Graphviz, illustrate the mechanism of action and clinical development pathway of this compound.

Bimosiamose_Mechanism Inflammation Inflammation Endothelial Activation Endothelial Activation Inflammation->Endothelial Activation Selectin Expression Selectin Expression Endothelial Activation->Selectin Expression Induces Leukocyte Rolling Leukocyte Rolling Selectin Expression->Leukocyte Rolling Mediates Firm Adhesion Firm Adhesion Leukocyte Rolling->Firm Adhesion Tissue Migration Tissue Migration Firm Adhesion->Tissue Migration This compound This compound This compound->Selectin Expression Antagonizes

Key Considerations for Further R&D

  • Precision Medicine Approach: Future development of this compound would benefit from the "Treatable Traits" paradigm [4]. Rather than testing it in all COPD patients, target sub-populations where selectin-mediated neutrophilic inflammation is a dominant trait.
  • Trait Identification: Biomarkers such as sputum neutrophils or specific inflammatory mediators (e.g., IL-8) could be used to identify patients most likely to respond to selectin antagonism [4] [3].
  • Clinical Endpoints: In patient trials, consider endpoints beyond lung function, such as exacerbation rate reduction or quality of life measures, which are highly relevant to the heterogeneous COPD population [4].

References

Bimosiamose cross-over study design considerations

Author: Smolecule Technical Support Team. Date: February 2026

Documented Clinical Study Designs

The table below summarizes the core design elements from two key clinical trials.

Study Element Allergen Challenge Study in Asthma [1] [2] Ozone Challenge Study in Healthy Subjects [3]
Primary Objective To evaluate the effect on allergen-induced Late Asthmatic Reaction (LAR). To evaluate the effect on ozone-induced sputum neutrophilia.
Study Design Randomized, double-blind, placebo-controlled, cross-over trial. Double-blind, placebo-controlled, randomized, cross-over study.
Subjects 12 male subjects with mild allergic asthma. Healthy male or female subjects (aged 18-65).
Intervention Inhaled Bimosiamose (70 mg) or placebo twice daily for 3 days, then once on Day 4. Not explicitly detailed in the available summary.
Challenge Model Allergen inhalation challenge performed on Day 4. 3-hour ozone exposure challenge (250 ppb with intermittent exercise).
Primary Endpoint Maximum % fall in FEV1 between 3-8 hours post-allergen (LAR). Change in sputum neutrophil count.
Key Efficacy Finding Significant attenuation of maximum LAR by 50.2% vs. placebo. Results not available in the summary.

Detailed Experimental Protocols

For researchers looking to implement similar studies, here are the detailed methodologies for key procedures.

Allergen Challenge Protocol [1]

The allergen challenge is a validated model to study anti-inflammatory drugs in asthma. The following workflow outlines the core procedures for subjects:

G Start Subject Screening & Enrollment A Baseline Characterization Start->A B Allergen Challenge Control Test A->B C Randomization B->C D Treatment Period 1 (4 days) C->D E Allergen Challenge Post-Treatment D->E F Washout Period E->F G Treatment Period 2 (Cross-over, 4 days) F->G H Allergen Challenge Post-Treatment G->H End Data Analysis H->End

Inclusion Criteria:

  • Patient Population: Adults (18-65) with mild asthma.
  • Baseline FEV1: >80% of predicted value.
  • Airway Hyperresponsiveness: Positive methacholine challenge test (PC20 < 8 mg/mL).
  • Allergy Status: Positive skin prick test to inhalant allergens.
  • Dual-Phase Response: Documented early and late asthmatic reaction (LAR fall in FEV1 >15%) in a screening allergen challenge.

Exclusion Criteria:

  • Use of any anti-inflammatory asthma medications (e.g., corticosteroids, leukotriene modifiers) within a specified washout period prior to the study. Only occasional use of short-acting beta-agonists was permitted.
  • Upper or lower respiratory tract infection within 4-6 weeks of screening.
  • History of a severe asthma exacerbation in the year prior to the study.

Key Measurements:

  • Spirometry: FEV1 measurements are taken repeatedly before and after allergen challenge to quantify the Early Asthmatic Response (EAR, 0-2 hours) and Late Asthmatic Response (LAR, 3-8 hours).
  • Airway Hyperresponsiveness: Methacholine PC20 is measured 24 hours post-allergen.
  • Inflammatory Markers: Levels of fractional exhaled nitric oxide (FeNO) are assessed, and sputum induction may be performed for cell count analysis (e.g., eosinophils, neutrophils).
Ozone Challenge Protocol [3] [4]

The ozone challenge model is used to assess the efficacy of compounds targeting neutrophilic inflammation. The following workflow outlines the core procedures for subjects:

G Start Subject Screening & Enrollment A Baseline Sputum Induction Start->A B Ozone Challenge (250 ppb, 3h with exercise) A->B C Post-Exposure Sputum Induction (3h post-ozone) B->C D Confirm Inflammatory Response C->D E Randomized Cross-over Intervention D->E End Compare Sputum Neutrophils Post-Treatment E->End

Inclusion Criteria:

  • Subject Status: Healthy, non-smoking adults.
  • Baseline FEV1: ≥80% of predicted.
  • Baseline Inflammation: Normal sputum neutrophil levels at screening (<65% of non-epithelial cells).
  • Ozone Responsiveness: Defined as a ≥20% relative increase in sputum neutrophil count after a 3-hour ozone challenge during screening.

Exclusion Criteria:

  • Recent smokers or positive urine cotinine test.
  • Use of any prescription or over-the-counter medications (including herbal supplements) within a specified window prior to dosing.
  • History of chronic or recurrent bronchospastic disease (e.g., asthma, COPD).
  • Any significant acute or chronic medical illness.

Key Measurements:

  • Sputum Induction and Analysis: Induced sputum is processed and analyzed for:
    • Cellular Differential: Percentage and absolute count of neutrophils, which is the primary endpoint.
    • Inflammatory Mediators: Concentrations of biomarkers (e.g., IL-8, IL-6, IL-1β, TNF-α, MMP-9) in the sputum supernatant.

FAQs and Troubleshooting

Q1: What is the scientific rationale for using a selectin antagonist like this compound in asthma? A1: Inflammation in asthma is mediated by the recruitment of leukocytes (e.g., eosinophils, neutrophils) from circulation into the airways. Selectins (E-, P-, and L-selectin) are adhesion molecules that initiate this process by mediating the tethering and rolling of these cells on the vascular endothelium [1] [5]. As a pan-selectin antagonist, this compound is designed to block this initial, critical step, thereby preventing the downstream influx of inflammatory cells and attenuating the allergic response [1] [2].

Q2: What are the critical subject selection criteria for a cross-over study with this compound? A2: The most critical criteria are related to the subject's inflammatory response to the specific challenge:

  • For Allergen Challenge Models: Subjects must demonstrate a dual-phase asthmatic response (both early and late) to inhaled allergen during a screening visit. The LAR, typically defined as a >15% fall in FEV1 between 3-8 hours, is essential [1] [2].
  • For Ozone Challenge Models: Subjects must be "ozone-responsive," defined as showing a significant increase (e.g., ≥20% relative increase) in sputum neutrophils after a controlled ozone exposure [3] [4].
  • General Considerations: Stable, mild disease (for asthma studies) or good health, no recent infections, and no use of confounding medications are mandatory.

Q3: We are not seeing a significant treatment effect in our study. What could be potential reasons? A3:

  • Insufficient Dosing or Duration: The efficacy of selectin blockade may depend on achieving adequate local concentration in the lungs. One study found that inhaled this compound was effective after a single intravenous dose failed, highlighting the importance of the route of administration and dosing regimen [1].
  • Incorrect Patient Phenotype: Selectin antagonism primarily targets cell recruitment. It may be less effective in patient phenotypes or models where inflammation is driven by other pathways not dependent on selectin-mediated rolling.
  • Challenge Model Variability: Both allergen and ozone challenge models require rigorous standardization. Ensure challenge conditions (e.g., allergen dose, ozone concentration, exercise level) are consistent and that the inflammatory response is reproducible in your subjects.

Key Considerations for Your Research

Based on the analyzed studies, here are the core design considerations for a this compound cross-over trial:

  • Robust Screening: A significant portion of screened subjects may not meet the stringent response criteria for the challenge model. Plan for a sufficient screening population [1].
  • Primary Endpoint Selection: The primary endpoint should directly reflect the drug's mechanism. For anti-inflammatory effects, this is typically a direct measure of inflammation (e.g., sputum neutrophils) or its functional consequence (e.g., attenuation of the LAR) [3] [2].
  • Cross-over Advantages: This design is highly efficient for studying a stable condition in a rare population (e.g., mild asthmatics with a dual-phase response), as it uses each subject as their own control, reducing variability and the required sample size [1] [2].

References

Bimosiamose inflammatory marker IL-8 MMP-9 reduction

Author: Smolecule Technical Support Team. Date: February 2026

Technical Support Center Framework

This framework is designed for a research-focused technical support hub. You can use the templates below to document troubleshooting guides and FAQs as you gather data from other sources.

1. Frequently Asked Questions (FAQs)

Question Guidance & Troubleshooting
Inconsistent IL-8/MMP-9 reduction across assay replicates? Confirm cell passage number is low and consistent; pre-treat cells with serum-free media for 6-8 hours before Bimosiamose application to synchronize cell cycle.
Unexpected cytotoxicity observed at working concentrations? Verify stock solution concentration and purity; run a dose-response curve (e.g., 1-100 µM) with a cell viability assay (e.g., MTT) to confirm optimal non-toxic dose.
Poor signal in ELISA for MMP-9? Check sample collection method; use protease inhibitor cocktail in collection buffer and avoid repeated freeze-thaw cycles. Include a positive control (e.g., PMA-stimulated cells).

2. Experimental Protocol: Cell-Based ELISA for IL-8 and MMP-9 This protocol provides a detailed methodology for quantifying IL-8 and MMP-9 levels from cell culture supernatants.

  • ① Cell Seeding and Treatment: Seed appropriate cell lines (e.g., human monocytes or endothelial cells) in 96-well plates. After adherence, pre-treat cells with varying concentrations of This compound (e.g., 1 µM, 10 µM, 100 µM) for 1 hour before inducing inflammation with a relevant stimulus (e.g., TNF-α, 10 ng/mL).
  • ② Sample Collection: Incubate for 18-24 hours. Collect the cell culture supernatant and centrifuge at 1000 × g for 10 minutes to remove cells and debris. Aliquot and store supernatant at -80°C.
  • ③ ELISA Execution: Use commercial human IL-8 and MMP-9 DuoSet ELISA kits. Follow manufacturer instructions to coat plates, add standards and samples, and incubate with detection antibodies. Include all standards and samples in duplicate.
  • ④ Data Analysis: Measure absorbance on a microplate reader. Generate a standard curve using a 4-parameter logistic curve fit and interpolate sample concentrations. Normalize data to total cellular protein if needed.

Signaling Pathway Visualization

The diagram below illustrates a hypothesized mechanism of action for this compound. Based on its known function as a selectin inhibitor, it likely blocks the initial activation of immune cells, which in turn would suppress the downstream production of inflammatory mediators like IL-8 and MMP-9.

G InflammatoryStimulus Inflammatory Stimulus (e.g., TNF-α, LPS) CellActivation Immune Cell Activation InflammatoryStimulus->CellActivation SelectinExpression Selectin (E/P/L) Expression CellActivation->SelectinExpression CellAdhesion Leukocyte Adhesion & Rolling SelectinExpression->CellAdhesion SignalingCascade Intracellular Signaling (NF-κB, MAPK) CellAdhesion->SignalingCascade GeneTranscription Pro-Inflammatory Gene Transcription SignalingCascade->GeneTranscription IL8_Production IL-8 Production & Release GeneTranscription->IL8_Production MMP9_Production MMP-9 Production & Release GeneTranscription->MMP9_Production ReducedInflammation Reduced Inflammation This compound This compound Intervention This compound->SelectinExpression  Inhibits This compound->CellAdhesion  Inhibits

Diagram Title: Hypothesized this compound Anti-inflammatory Pathway

This diagram visualizes the proposed mechanism where this compound, by inhibiting selectins, disrupts the early cascade of inflammation, leading to reduced production of IL-8 and MMP-9.

Finding the Information You Need

To locate the specific data on this compound, I suggest you:

  • Search Specialized Databases: Use academic databases like PubMed, Google Scholar, or Scopus with targeted queries such as "this compound clinical trial IL-8" or "this compound MMP-9 inhibition mechanism".
  • Consult Patent Filings: Patent documents from the developing company often contain detailed experimental data and examples. Search the USPTO or Google Patents for "this compound".
  • Review Related Pathways: While not on this compound, the search results confirm that MMP-9 and IL-8 are key partners in inflammatory processes and are often co-regulated [1]. This supports their use as combined markers in your experiments.

References

Bimosiamose versus corticosteroids COPD inflammation

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism and Efficacy Comparison

Feature Bimosiamose Corticosteroids (e.g., Inhaled Corticosteroids - ICS)
Mechanism of Action Pan-selectin antagonist; blocks E-, P-, and L-selectins to inhibit leukocyte adhesion and rolling on vascular endothelium [1] [2]. Bind to Glucocorticoid Receptors (GR), translocate to nucleus, transactivate anti-inflammatory genes and transrepress pro-inflammatory genes [3] [4].
Primary Molecular Target Cell adhesion molecules (Selectins) on cell surfaces [1] [2]. Intracellular Glucocorticoid Receptors (GR) [3] [4].
Key Anti-inflammatory Effects Reduces neutrophil migration; decreases sputum IL-8, MMP-9, macrophage count [1]. Broad-spectrum suppression; reduces multiple cytokines/chemokines; modulates various immune cells [3].
Relevant Signaling Pathways Blocks selectin-mediated outside-in signaling, inhibiting leukocyte activation and extravasation [1]. GR-mediated genomic and non-genomic signaling; modulates MAPK, NF-κB, JNK pathways [3] [5].
Efficacy in COPD Modest reduction in specific biomarkers (sputum IL-8, MMP-9); no significant lung function improvement in small trials [1]. Limited impact on core inflammation (e.g., neutrophils) in most COPD patients; reduces exacerbations in eosinophil-high subgroups [3] [6].
Development Status Development for COPD appears discontinued (listed in 2023 review) [3]. Standard of care, widely used clinically [3].

Experimental Protocol Insights

For researchers aiming to replicate or build upon these findings, here are the core methodologies from key this compound and corticosteroid studies.

This compound Clinical Trial Protocol

A 2013 randomized, double-blind, placebo-controlled, multicenter, cross-over trial provides a robust model for evaluating inhaled anti-inflammatory agents in COPD [1].

  • Patient Population: 77 patients with moderate COPD (mean FEV1 57% predicted) on standard bronchodilator therapy [1].
  • Intervention: Inhaled this compound (10 mg) or placebo twice daily for 28 days via a breath-actuated nebulizer [1].
  • Primary Outcomes: Inflammatory parameters in induced sputum at day 28.
    • Cell Counts: Differential counts for neutrophils, macrophages, and other leukocytes.
    • Soluble Mediators: Concentrations of Interleukin-8 (IL-8), Matrix Metalloproteinase-9 (MMP-9), and Myeloperoxidase (MPO) in sputum supernatant [1].
  • Secondary Outcomes: Lung function (e.g., FEV1) and safety monitoring [1].
Corticosteroid Resistance Investigation Protocol

In vitro and ex vivo studies are crucial for understanding corticosteroid resistance, a major limitation in COPD treatment [4].

  • Cell Sources: Alveolar macrophages or peripheral blood neutrophils isolated from healthy non-smokers, healthy smokers, and COPD patients [4].
  • Experimental Setup: Cells are stimulated with pro-inflammatory cytokines (e.g., IL-1β, TNF-α) with/without corticosteroids (e.g., dexamethasone).
  • Key Readouts:
    • HDAC2 Activity: Measured using colorimetric or fluorometric assays. A hallmark of resistance is significantly reduced HDAC2 activity and expression in COPD-derived cells [4].
    • Cytokine Production: Levels of TNF-α, IL-8, or other mediators in culture supernatant are quantified via ELISA to assess the anti-inflammatory efficacy of corticosteroids [4].

Mechanistic Pathways

The diagrams below illustrate the distinct mechanisms of action for this compound and corticosteroids in the context of COPD inflammation.

G cluster_CS Corticosteroid Anti-inflammatory Action cluster_resist COPD-Related Resistance Mechanism CS Corticosteroid (CS) GR Glucocorticoid Receptor (GR) CS->GR GR_CS GR-CS Complex GR->GR_CS NFkB Transcription Factor (e.g., NF-κB) GR_CS->NFkB Blocks HDAC2 HDAC2 GR_CS->HDAC2 Recruits GeneRep Repression of Pro-inflammatory Genes NFkB->GeneRep Normally Activates HDAC2->GeneRep Enables Smoke Cigarette Smoke / Oxidative Stress Inactivation HDAC2 Inactivation/Reduction Smoke->Inactivation Inactivation->GeneRep Disrupts Resistance Corticosteroid Resistance Inactivation->Resistance Resistance->GR_CS Impairs

Corticosteroids repress inflammation via HDAC2 recruitment, but oxidative stress in COPD inactivates HDAC2, leading to treatment resistance

G Start Inflammatory Stimulus in Lung SelectinExp Upregulation of E- and P-Selectins on Vascular Endothelium Start->SelectinExp LeukocyteRoll Leukocyte Rolling (Tethering) on Vessel Wall SelectinExp->LeukocyteRoll Mediates FirmAdhesion Firm Adhesion & Extravasation LeukocyteRoll->FirmAdhesion InflamedTissue Inflamed Lung Tissue (Neutrophil Infiltration) FirmAdhesion->InflamedTissue Bimo This compound Block Blocks Selectin Binding Bimo->Block Block->SelectinExp Antagonizes Block->LeukocyteRoll Inhibits Inhibition Inhibition of Leukocyte Recruitment Inhibition->InflamedTissue Leads to Reduced

This compound acts as a pan-selectin antagonist to block early leukocyte recruitment, preventing neutrophil infiltration into COPD lungs

Research Implications and Conclusions

For drug development professionals, this comparison highlights critical strategic considerations:

  • This compound offered a novel, non-steroidal mechanism targeting upstream inflammation. Its failure to progress underscores challenge of demonstrating sufficient efficacy in heterogeneous COPD populations [3] [1].
  • Corticosteroids remain cornerstone therapy but their limited efficacy and resistance in COPD [3] [4] drive search for new anti-inflammatory approaches.
  • The field is shifting towards personalized medicine. Future trials for novel agents like this compound might need to target specific COPD subpopulations where selectin-mediated inflammation is predominant [7].

References

Bimosiamose ozone model validation anti-inflammatory efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Ozone Challenge Model: Validation & Drug Efficacy

Compound / Intervention Study Type & Subjects Key Efficacy Findings in Ozone Model Mechanism of Action
Inhaled Corticosteroids (Fluticasone propionate, 2 mg) [1] Randomized, controlled trial; 18 healthy "ozone responders" ↓ 62% sputum neutrophils; ↓ 55% myeloperoxidase (MPO) [1] Broad anti-inflammatory [1]
Oral Corticosteroids (Prednisolone, 50 mg) [1] Randomized, controlled trial; 18 healthy "ozone responders" ↓ 64% sputum neutrophils; ↓ 42% myeloperoxidase (MPO) [1] Broad anti-inflammatory [1]
Bimosiamose (10 mg inhaled) [2] [3] Double-blind, randomized, placebo-controlled crossover; 18 healthy subjects ↓ 40% sputum neutrophils (p=0.068); ↓ 35% IL-8; ↓ 46% MMP-9 [2] Pan-selectin antagonist (blocks E-, P-, L-selectin) [3]
PUR118 (Calcium lactate, inhaled) [4] Single-blind, proof-of-concept; 24 healthy subjects No significant change in sputum neutrophils; decrease in sputum macrophages with high dose [4] Modifies airway surface liquid, epithelial protection [4]
Ozone Challenge Model Validation [1] Clinical trial validation Produced significant, reproducible ↑ in sputum neutrophils & IL-8; responsive to anti-inflammatories [1] Induces neutrophilic airway inflammation [1]

Experimental Protocol for the Ozone Challenge Model

For reliable results, the model uses a standardized protocol, as detailed in the clinical trials:

  • Subject Selection: Healthy volunteers are screened for their inflammatory response to ozone. Participants are typically included only if they show a >10% absolute increase in sputum neutrophils after a baseline ozone challenge, classifying them as "ozone responders" [1] [4].
  • Ozone Exposure: Subjects inhale 250 ppb (parts per billion) of ozone for a period of 3 hours while performing intermittent exercise to ensure deep lung penetration of the gas [2] [1] [4].
  • Endpoint Measurement: The primary readout is sputum induction performed 3 to 6 hours after the ozone challenge ends. The sputum is then analyzed for:
    • Cellular Composition: Primarily the percentage and count of neutrophils.
    • Soluble Mediators: Inflammatory biomarkers such as IL-8, MMP-9, and myeloperoxidase (MPO) [2] [1] [4].

Mechanism of this compound Action

This compound is a pan-selectin antagonist that inhibits the initial stages of leukocyte migration into tissues. The following diagram illustrates its mechanism in the context of ozone-induced airway inflammation.

G Ozone Ozone Inhalation (250 ppb) EndothelialActivation Endothelial Cell Activation Ozone->EndothelialActivation SelectinExpression Expression of E- & P-Selectin EndothelialActivation->SelectinExpression LeukocyteRolling Leukocyte Rolling & Adhesion SelectinExpression->LeukocyteRolling TissueInflammation Airway Tissue Inflammation (Neutrophil Influx) LeukocyteRolling->TissueInflammation This compound This compound (Pan-Selectin Antagonist) Inhibition Inhibits Binding This compound->Inhibition Inhibition->SelectinExpression Inhibition->LeukocyteRolling

Interpretation and Context for Researchers

  • Model Utility: The ozone challenge model is a validated tool for early-phase proof-of-concept studies. Its successful use with corticosteroids confirms its ability to detect the efficacy of compounds with diverse anti-inflammatory mechanisms [1].
  • this compound's Profile: Data from the model suggests that this compound has a distinct mechanism targeting cell adhesion. The reductions in key inflammatory mediators like IL-8 and MMP-9 are particularly relevant for neutrophilic diseases like COPD [2] [3].
  • Clinical Translation: While the model is predictive of anti-inflammatory activity, it does not guarantee clinical success. For instance, PUR118 was safe but showed minimal efficacy in the model [4], and the clinical benefit of this compound in COPD patients, while showing reduced inflammation, was associated with only modest functional improvements [3].

References

Bimosiamose late asthmatic response attenuation magnitude

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy of Bimosiamose on Late Asthmatic Response

Trial Parameter Result with this compound Result with Placebo Treatment Effect (p-value)
Maximum Fall in FEV1 during LAR (mean ± SEM) -6.52 ± 3.86% -13.10 ± 2.30% p = 0.045 [1]
Attenuation of LAR 50.2% reduction vs. placebo -- --

Detailed Experimental Protocol

The efficacy data comes from a randomized, double-blind, placebo-controlled clinical cross-over trial [1].

  • Subjects: Twelve male subjects with mild, stable allergic asthma and a documented LAR participated [1].
  • Intervention: Subjects received either inhaled this compound (70 mg twice daily) or a matching placebo for three days, followed by a single dose on the morning of the fourth day [1].
  • Allergen Challenge: On day 4, following the last dose of the study drug, a standardized allergen inhalation challenge was performed [1].
  • Primary Endpoint: The maximum percentage fall in FEV1 (a measure of lung function) between 3 and 8 hours after allergen challenge [1].
  • Secondary Endpoints: These included the early asthmatic response (EAR), exhaled nitric oxide (a marker of inflammation), and airway hyperresponsiveness to methacholine, on which this compound showed no significant effect in this trial [1].

Mechanism of Action and Signaling Pathway

This compound works by inhibiting selectins, a family of cell adhesion molecules. The following diagram illustrates how this mechanism targets the inflammatory process in asthma.

G Allergen Allergen Endothelial_Activation Endothelial Cell Activation Allergen->Endothelial_Activation Selectin_Expression Upregulation of E- & P-Selectins Endothelial_Activation->Selectin_Expression Leukocyte_Rolling Leukocyte Rolling on Endothelium Selectin_Expression->Leukocyte_Rolling Firm_Adhesion Firm Adhesion & Transmigration Leukocyte_Rolling->Firm_Adhesion LAR Late Asthmatic Response (LAR) (Airway Inflammation) Firm_Adhesion->LAR This compound This compound Inhibition Inhibits This compound->Inhibition Inhibition->Leukocyte_Rolling

The diagram shows that this compound is a pan-selectin antagonist, meaning it blocks all three selectin family members (E-, P-, and L-selectin) [2] [3]. By inhibiting the crucial initial "rolling" step of leukocytes, it attenuates the cascade of inflammation that leads to the LAR [1] [4].

Key Considerations for Researchers

  • Proof-of-Concept Status: The trial was an exploratory proof-of-concept study. While the results on LAR attenuation are promising, larger Phase III trials would be needed to confirm efficacy and safety for clinical use [1].
  • Specificity of Effect: The study found that this compound specifically attenuated the LAR but did not significantly affect the early asthmatic response (EAR) or post-allergen airway hyperresponsiveness, highlighting its targeted effect on the later inflammatory phase [1].
  • Route of Administration and Tolerability: The drug was administered via inhalation, which was shown in Phase I studies to be well-tolerated in healthy males and provided direct delivery to the lungs with low systemic bioavailability [3].

References

Bimosiamose comparative efficacy other selectin antagonists

Author: Smolecule Technical Support Team. Date: February 2026

Bimosiamose Efficacy Data

The table below summarizes key experimental findings for this compound from clinical and human endotoxemia studies.

Study Model / Condition Intervention & Dosage Primary Findings & Efficacy Key Outcome Measures

| Ozone-Induced Airway Inflammation (Healthy subjects) [1] | Inhaled this compound (10 mg, twice daily for 4 days) | - 40% reduction in sputum neutrophils (p=0.068)

  • 35% reduction in IL-8 (p=0.004)
  • 46% reduction in MMP-9 (p=0.022) | Cellular and non-cellular analysis of induced sputum | | Stable COPD (Patients, GOLD II-III) [2] | Not fully specified (Phase II study) | Met primary endpoint (IL-8) with high statistical significance; showed broad anti-inflammatory effect and indications of improved lung function. | IL-8 levels, lung function parameters | | Human Endotoxemia (LPS-induced) [3] | Intravenous infusion of this compound (30 mg/kg) | No significant attenuation of LPS-induced tissue factor-triggered coagulation or inflammatory response. | TF mRNA, TAT complexes, F1+2, cytokines (TNF, IL-6), CD11b expression |

Detailed Experimental Protocols

To help you evaluate the quality of this data, here are the methodologies for the key clinical studies cited.

Ozone-Induced Airway Inflammation in Healthy Subjects [1]
  • Design: A double-blind, randomized, placebo-controlled, cross-over clinical trial.
  • Subjects: 18 healthy volunteers who completed the study.
  • Provocation: Airway inflammation was induced by inhalation of 250 ppb ozone for 3 hours with intermittent exercise.
  • Intervention: this compound (10 mg) or placebo inhaled via a breath-actuated nebulizer, twice daily for 4 days. The treatment was followed by the ozone challenge.
  • Endpoint Measurement: Induced sputum was collected 3 hours post-ozone challenge for analysis of inflammatory cells (e.g., neutrophils) and soluble mediators (e.g., IL-8, MMP-9) in the sputum supernatant.
Human Endotoxemia Model [3]
  • Design: A randomized, double-blind, placebo-controlled crossover trial.
  • Subjects: 16 healthy male volunteers.
  • Provocation: Systemic inflammation was induced by an intravenous bolus of 2 ng/kg *E. coli* endotoxin (lipopolysaccharide, LPS).
  • Intervention: A 15-minute intravenous infusion of either This compound (30 mg/kg) or placebo, initiated 10 minutes after the LPS administration.
  • Endpoint Measurement: Blood samples were taken to measure:
    • Coagulation activation: Thrombin-antithrombin (TAT) complexes and prothrombin fragment F1+2.
    • Inflammation: Cytokine levels (Tumor Necrosis Factor, IL-6), leukocyte cell counts, and surface expression of adhesion molecules (CD11b).

Mechanism of Action and Signaling Pathways

The following diagram illustrates the role of selectins in neutrophil recruitment, which is the primary mechanism targeted by this compound.

G cluster_0 Phase of Inhibition by this compound Start Inflammatory Stimulus (e.g., LPS, Ozone) EC Endothelial Cell Activation Start->EC PSelectin P-selectin Expression on Endothelium EC->PSelectin PSGL1 PSGL-1 on Neutrophil PSelectin->PSGL1 Interaction NeutrophilRolling Neutrophil Tethering and Rolling PSGL1->NeutrophilRolling LFA1_Mac1 Integrin Activation (LFA-1, Mac-1) NeutrophilRolling->LFA1_Mac1 Inside-out Signaling NeutrophilAdhesion Firm Adhesion LFA1_Mac1->NeutrophilAdhesion Binds to ICAM-1 Migration Transmigration into Tissue NeutrophilAdhesion->Migration Inflammation Tissue Inflammation and Damage Migration->Inflammation

The diagram above shows that this compound, as a pan-selectin antagonist, acts in the initial phase of neutrophil recruitment by blocking the interaction between selectins (P, E, and L) on the endothelium and their ligands (like PSGL-1) on neutrophils, thereby inhibiting neutrophil tethering and rolling [3].

Conclusion and Research Considerations

For a complete comparative guide, you would need to find data on other specific selectin antagonists. I would recommend these next steps:

  • Explore Specific Candidates: Search for clinical or pre-clinical data on other selectin antagonists, such as Rivipansel (GMI-1070) or Crizanlizumab, which have been investigated for other indications.
  • Refine Your Search: Use specialized databases like clinicaltrials.gov or other scientific repositories to find published trial results for these specific compounds.

References

Bimosiamose sputum neutrophils interleukin-8 reduction validation

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Data Summary

The following table summarizes the effects of Bimosiamose on sputum neutrophils and Interleukin-8 (IL-8) across different studies.

Study Population Treatment Regimen Effect on Sputum Neutrophils Effect on Sputum IL-8 Other Biomarkers Clinical Trial Identifier
Healthy subjects (Ozone-induced inflammation) [1] 10 mg bid for 4 days via nebulizer -40% (reduction, p=0.068) -35% (reduction, p=0.004) Matrix-metalloproteinase-9 (MMP-9): -46% (p=0.022) [1] NCT01108913 [1]
COPD patients [2] 10 mg bid for 28 days via nebulizer (on top of standard therapy) -0.368 x 10⁶ cells/mL (difference from placebo, p=0.313) -9.49 ng/mL (difference from placebo, p=0.008) Macrophage count: -0.200 x 10⁶ cells/mL (p=0.012); Myeloperoxidase: Also measured [2] NCT01108913 [2]

Experimental Protocol Details

The table below outlines the key methodological aspects of the cited experiments, which are crucial for interpreting the results.

Protocol Element Healthy Subject Study (Ozone Challenge) [1] [3] COPD Patient Study [2] [4]
Study Design Double-blind, randomized, placebo-controlled, cross-over trial [1] Double-blind, randomized, placebo-controlled, cross-over, multi-center trial [2]
Subjects 18 healthy non-smokers [1] 77 patients with moderate-to-severe COPD (mean FEV1 57% pred.) [2]
Intervention Inhaled this compound (10 mg) or placebo twice daily for 4 days via AKITA2 APIXNEB nebulizer [1] Inhaled this compound (10 mg) or placebo twice daily for 28 days via AKITA2 Apixneb nebulizer, on top of standard bronchodilator therapy [2]
Challenge/Model Ozone challenge (250 ppb for 3h with intermittent exercise) after 4 days of treatment [1] Natural disease state in COPD patients [2]
Primary Outcome Analysis Induced sputum collected 3h post-ozone challenge for differential cell count and inflammatory mediators [1] Induced sputum and lung function measured on day 28 of each treatment period [2]

Mechanism of Action: Pan-Selectin Antagonism

This compound is a synthetic, small-molecule pan-selectin antagonist designed to inhibit E-, P-, and L-selectins [5]. Selectins are cell adhesion molecules that mediate the initial tethering and rolling of leukocytes on the vascular endothelium, which is the primary step in their migration from the bloodstream into inflamed tissue [4]. By blocking this interaction, this compound aims to reduce the influx of neutrophils and other inflammatory cells into the airways.

The following diagram illustrates this mechanism and the consequent reduction in inflammation, as validated by the clinical outcomes.

G InflammatoryStimulus Inflammatory Stimulus (e.g., Ozone, COPD) EndothelialActivation Endothelial Cell Activation InflammatoryStimulus->EndothelialActivation SelectinExpression Upregulation of E- and P-Selectin EndothelialActivation->SelectinExpression LeukocyteRolling Leukocyte Tethering & Rolling SelectinExpression->LeukocyteRolling ReducedRecruitment Reduced Leukocyte Recruitment to Airway Tissue LeukocyteRolling->ReducedRecruitment This compound This compound (Pan-Selectin Antagonist) Inhibition Inhibition of Selectin Binding This compound->Inhibition Inhibition->LeukocyteRolling BiomarkerReduction Reduction in Key Biomarkers ReducedRecruitment->BiomarkerReduction NeutrophilReduction • Sputum Neutrophils BiomarkerReduction->NeutrophilReduction IL8Reduction • Interleukin-8 (IL-8) BiomarkerReduction->IL8Reduction MMP9Reduction • MMP-9 BiomarkerReduction->MMP9Reduction

Diagram Title: this compound Inhibits Leukocyte Recruitment to Reduce Inflammation

Interpretation and Research Implications

The data validates that this compound effectively reduces central inflammatory mediators, though the effect on neutrophils shows some variation between models.

  • Biomarker Consistency: The most consistent and statistically significant finding across studies is the reduction in IL-8, a potent neutrophil chemoattractant [6]. This suggests that interrupting the IL-8-mediated amplification of inflammation is a key mechanism of action.
  • Context-Dependent Neutrophil Impact: The pronounced 40% reduction in neutrophils in the acute ozone model versus the non-significant trend in stable COPD suggests that this compound may be most effective at inhibiting the initial recruitment of neutrophils during an inflammatory insult rather than resetting the baseline inflammation in established chronic disease [1] [2].
  • Safety and Tolerability: Inhaled this compound was reported to be safe and well-tolerated in both studies, with an adverse event profile similar to placebo [1] [2].

For further investigation, the referenced clinical trials (NCT01108913) on ClinicalTrials.gov would be the next resource for potentially more detailed results and secondary endpoints.

References

Bimosiamose allergic asthma model proof of concept

Author: Smolecule Technical Support Team. Date: February 2026

Proof of Concept: Bimosiamose in Allergic Asthma

This compound is a synthetic, small-molecule pan-selectin antagonist designed to inhibit the initial rolling and tethering of leukocytes on the vascular endothelium, a crucial first step in the inflammatory cascade of asthma [1] [2]. The following table summarizes the key findings from a pivotal proof-of-concept clinical trial.

Aspect Experimental Data & Results
Study Design Randomized, double-blind, placebo-controlled, cross-over trial [1].
Participants 12 male subjects with mild allergic asthma [1].
Treatment Regimen Inhaled this compound (70 mg twice daily for 3 days, then once on day 4) vs. placebo [1].
Primary Endpoint Maximum fall in FEV1 during the late asthmatic reaction (LAR), 3-8 hours post-allergen challenge [1].
Key Efficacy Result 50.2% attenuation of the maximum LAR vs. placebo (mean fall: -6.52% vs. -13.10%; p=0.045) [1].
Other Outcomes No significant effect on the early asthmatic response, post-allergen airway hyperresponsiveness, or exhaled nitric oxide [1].
Safety & Tolerability Inhaled this compound was well-tolerated in healthy males with a low systemic bioavailability [3].

Detailed Experimental Protocol

For researchers looking to understand or replicate the methodology, here is a detailed breakdown of the key experiment.

  • Allergen Challenge Model: The study utilized a standard allergen challenge. Subjects with confirmed dual-phase responses (both early and late asthmatic reactions) to an inhaled allergen were enrolled. The late asthmatic reaction (LAR) was defined as a fall in FEV1 of >15% between 3 and 8 hours after allergen inhalation [1] [2].
  • Drug Administration: this compound disodium was administered as an aqueous solution for inhalation using a PARI LC Star nebulizer. On the trial days, 4 ml of the drug solution was nebulized and inhaled over a period of approximately 15 minutes [3].
  • Primary Outcome Measurement: Lung function (FEV1) was measured repeatedly after the allergen challenge. The maximum percentage fall in FEV1 during the LAR period (3-8 hours) was the primary variable for comparing the active treatment and placebo periods [1].
  • Statistical Analysis: The treatment effect was analyzed using a linear mixed-effects model, with a significance level of p<0.05 [1].

Mechanism of Action & Therapeutic Context

The following diagram illustrates the proposed mechanism of this compound and its place in the inflammatory pathway.

Allergen Allergen InflammatoryMediators Inflammatory Mediators Allergen->InflammatoryMediators EndothelialActivation Endothelial Cell Activation InflammatoryMediators->EndothelialActivation ESelectin E-Selectin Expression EndothelialActivation->ESelectin PSelectin P-Selectin Expression EndothelialActivation->PSelectin LeukocyteRolling Leukocyte Rolling on Endothelium ESelectin->LeukocyteRolling Binds sLex PSelectin->LeukocyteRolling Binds PSGL-1/sLex FirmAdhesion Firm Adhesion & Transmigration LeukocyteRolling->FirmAdhesion AirwayInflammation Airway Inflammation (Late Asthmatic Response) FirmAdhesion->AirwayInflammation This compound This compound (Pan-Selectin Antagonist) This compound->ESelectin Antagonizes This compound->PSelectin Antagonizes sLex sLex Carbohydrate sLex->ESelectin Ligand sLex->PSelectin Ligand

In the context of other therapeutic strategies for asthma, this compound represents a targeted approach against cell adhesion. The table below compares it with other mechanisms discussed in the literature.

Therapeutic Target / Class Example(s) Mechanism of Action Key Clinical Finding / Status
Selectin Inhibition This compound Pan-selectin antagonist; blocks leukocyte rolling [1] [2]. Attenuated LAR in proof-of-concept trial [1].
sLex Targeting Anti-sLex mAb (F2) Monoclonal antibody blocking sLex on leukocytes [4]. Suppressed eosinophil infiltration and allergic responses in a murine OVA-model [4].
Cytokine Inhibition (Anti-IL-5) Reslizumab, Benralizumab mAbs targeting IL-5 or its receptor; depletes eosinophils [5]. Effective for patients with eosinophilic asthma [5].
IgE Blockade Omalizumab mAb that binds free IgE, preventing mast cell/basophil activation [5]. Used for severe allergic asthma; first successful mAb in asthma [5].
Adhesion (VLA-4) Small-molecule inhibitors Blocks α4β1 integrin on leukocytes [5]. Effective in animal models but ineffective in clinical trials for asthma [5].

Interpretation & Research Implications

The proof-of-concept trial for this compound demonstrated a statistically significant and clinically relevant reduction in the late asthmatic response, providing the first human evidence that selectin antagonism could be a viable therapeutic strategy for asthma [1]. Its strength lies in targeting a very upstream, universal step in leukocyte recruitment.

However, its development seems to have lagged behind biologic therapies like anti-IL-5 and anti-IgE. The lack of effect on the early response and other inflammatory markers suggests its action is specific to the cellular influx characteristic of the LAR [1]. Furthermore, while the low systemic bioavailability of the inhaled formulation is favorable for safety, it may also limit efficacy in broader asthma phenotypes beyond allergen challenge models [3].

For your comparison guide, it is crucial to note that this compound represents an innovative but historically earlier-stage approach. A comprehensive comparison would require investigating more recent clinical trial data for this specific compound, which does not appear to be readily available in the current search results.

References

Bimosiamose anti-inflammatory effect COPD patients

Author: Smolecule Technical Support Team. Date: February 2026

Anti-Inflammatory Effects of Bimosiamose in COPD

The following table summarizes the key findings from a 28-day, double-blind, placebo-controlled, cross-over study in patients with moderate to severe COPD. In this trial, patients inhaled 10 mg of this compound twice daily on top of their standard bronchodilator therapy [1] [2] [3].

Outcome Measure Effect of this compound vs. Placebo Statistical Significance
Interleukin-8 (IL-8) Reduction of 9.49 ng/mL in sputum ( p = 0.008 ) [1] [3]
Macrophage Count Reduction of 0.200 x 10⁶ cells/mL in sputum ( p = 0.012 ) [1]
Neutrophil Count Reduction of 0.368 x 10⁶ cells/mL (not statistically significant) ( p = 0.313 ) [1]
Lung Function Small numeric improvement in most parameters Not statistically significant [1] [2]
Safety & Tolerability Well-tolerated with a balanced adverse event ratio vs. placebo [1] [3]

Mechanism of Action: Selectin Antagonism

This compound is a pan-selectin antagonist that works by inhibiting the initial stages of leukocyte recruitment to sites of inflammation [4] [2].

  • Role of Selectins: The selectin family of cell adhesion molecules (E-selectin, P-selectin, and L-selectin) mediate the initial "rolling" and adhesion of white blood cells (like neutrophils) on the vascular endothelium before they migrate into tissues. This process is a key early event in the inflammatory response [4].
  • Mechanism in COPD: In COPD, selectin expression is upregulated in the lung, contributing to the excess infiltration of inflammatory cells into the airways. By blocking all three selectins, this compound aims to reduce this chronic inflammatory influx [4] [2].

The diagram below illustrates this mechanism and the context of the key clinical trial.

G cluster_0 Phase II Clinical Trial (77 COPD Patients) COPD COPD Selectins Selectins COPD->Selectins  Upregulates This compound This compound E-Selectin\nP-Selectin\nL-Selectin E-Selectin P-Selectin L-Selectin This compound->E-Selectin\nP-Selectin\nL-Selectin  Antagonizes Influx into Lung Tissue Influx into Lung Tissue This compound->Influx into Lung Tissue  Inhibits Leukocyte Rolling\n& Adhesion Leukocyte Rolling & Adhesion E-Selectin\nP-Selectin\nL-Selectin->Leukocyte Rolling\n& Adhesion  Mediates Leukocyte Rolling\n& Adhesion->Influx into Lung Tissue  Leads to Airway Inflammation Airway Inflammation Influx into Lung Tissue->Airway Inflammation  Causes TrialOutcome1 ↓ Sputum IL-8 ↓ Sputum Macrophages TrialDose Inhaled this compound 10 mg, twice daily for 28 days TrialDose->TrialOutcome1 TrialOutcome2 Trend for ↓ Neutrophils & Improved Lung Function TrialOutcome1->TrialOutcome2

Experimental Protocol Overview

For researchers, here are the key methodological details from the pivotal study [1] [2]:

  • Study Design: A double-blind, placebo-controlled, randomized, cross-over, multi-center trial.
  • Patients: 77 patients with moderate to severe COPD (GOLD stages II-III), who were current or ex-smokers with at least a 10 pack-year history.
  • Intervention: this compound (10 mg) or a matched placebo was inhaled twice daily for 28 days using a breath-actuated nebulizer (Akita² Apixneb). This was administered on top of the patients' standard bronchodilator therapy. The two treatment periods were separated by a washout phase.
  • Primary Efficacy Assessment: Change in inflammatory markers from baseline to Day 28 in induced sputum.
    • Measured Parameters: Differential cell counts (neutrophils, macrophages, etc.) and inflammatory mediators (IL-8, matrix metalloproteinase-9 (MMP-9), myeloperoxidase).
  • Secondary Assessments: Lung function tests (spirometry) and safety monitoring.

Comparative Anti-Inflammatory Approaches in COPD

This compound represents one approach among several being investigated to target COPD inflammation, particularly neutrophilic inflammation which is resistant to corticosteroids [5]. The table below compares it with other key mechanisms.

Therapeutic Class Mechanism of Action Key Drug Examples Development Status for COPD
Selectin Antagonists Blocks leukocyte adhesion and recruitment This compound Phase II (Proof-of-Concept) [4] [1]
PDE4 Inhibitors Increases cAMP, reducing activation of inflammatory cells Roflumilast (oral), Tanimilast (inhaled) Approved (Roflumilast), Phase III (Tanimilast) [5]
Dual PDE3/4 Inhibitors Combines bronchodilation (PDE3) and anti-inflammatory (PDE4) effects Ensifentrine (inhaled) Phase III completed [5]
CXCR2 Antagonists Blocks neutrophil chemotaxis Navarixin Earlier stages of development [5]

A notable advantage of this compound's mechanism is that its anti-inflammatory effect is independent of the glucocorticoid receptor [4]. This is significant because the underlying inflammation in many COPD patients is notably resistant to corticosteroids, partly due to reduced histone deacetylase-2 (HDAC2) activity and oxidative stress [5] [6].

Research Implications and Future Directions

The data demonstrates that this compound has a targeted anti-inflammatory effect in COPD by modulating selectin-mediated inflammation, providing a clear "proof-of-principle" for this mechanism [4] [3].

  • Strengths: The drug showed a significant impact on key biomarkers like IL-8, a potent neutrophil chemoattractant linked to disease severity, and was well-tolerated via the inhaled route [1] [3].
  • Limitations & unknowns: The clinical translation of the anti-inflammatory effect was limited at 28 days, with only a numerical, non-significant trend observed for lung function improvement and neutrophil reduction [1]. It remains unclear if longer treatment duration would yield statistically significant clinical benefits. Furthermore, its efficacy compared to or in combination with other anti-inflammatory agents (like PDE4 inhibitors) has not been established.

Based on the gathered information, the following areas could be of interest for further research:

  • Long-term Trials: Studies of longer duration are needed to assess the impact on disease progression and exacerbation rates.
  • Combination Therapy: Investigating this compound with other anti-inflammatory drugs (e.g., PDE4 inhibitors) could explore potential synergistic effects.
  • Patient Stratification: Research into whether specific COPD endotypes (e.g., those with high neutrophilic inflammation) respond better to selectin antagonism.

References

Example Pharmacokinetic Comparison: Inhaled vs. Intravenous Fluticasone Furoate

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key findings from a study that directly compared the pharmacokinetics of Fluticasone Furoate (FF), an inhaled corticosteroid, when administered via intravenous infusion and dry powder inhalation in healthy subjects [1].

Parameter Intravenous (IV) FF (250 μg) Inhaled FF (200 μg) Inhaled FF (800 μg) Notes / Context
Primary Objective Determine baseline PK (CL, Vss) Compare systemic exposure & bioavailability Assess PK using a supratherapeutic dose IV data used as reference to calculate bioavailability of inhaled dose.
Study Design Single 20-min constant rate infusion [1]. Repeat dose for 7 days [1]. Repeat dose for 7 days (after 200 μg course) [1]. Open-label, randomized, two-way crossover study.
Key Finding (Bioavailability) Reference (100% bioavailability) Not reported for 200 μg (data likely censored) 36%–55% in East Asian subjects; lower in Caucasians [1] Absolute bioavailability was greater in East Asian subjects.
Key Finding (Absorption) Instantaneous systemic delivery Rate-limited absorption from the lung [1] Rate-limited absorption from the lung [1] Time for 90% of inhaled drug to be absorbed (t90) was longer in East Asian subjects (29.1–30.8 h) vs. Caucasians (21.4 h) [1].
Analysis Method Non-compartmental analysis [1]. Non-compartmental analysis & deconvolution analysis [1]. Non-compartmental analysis & deconvolution analysis [1]. Deconvolution used to estimate absorption time from the lung.

Detailed Experimental Protocol

The general workflow and methodology from the Fluticasone Furoate study [1] can serve as a reference for designing a comparative pharmacokinetic study. The key stages are visualized below:

start Study Population: Healthy Subjects (n=20/group) Caucasian, Chinese, Japanese, Korean a Treatment Period 1 start->a iv IV Dosing Single 250 μg infusion over 20 min a->iv inh Inhaled Dosing 200 μg & 800 μg once daily for 7 days each via DPI a->inh Randomized Crossover b Washout Period (7-14 days) c Treatment Period 2 b->c c->iv c->inh d Data Analysis Non-compartmental\nPK analysis Non-compartmental PK analysis d->Non-compartmental\nPK analysis Deconvolution analysis\n(to estimate lung absorption) Deconvolution analysis (to estimate lung absorption) d->Deconvolution analysis\n(to estimate lung absorption) Statistical comparison\n(ANOVA) Statistical comparison (ANOVA) d->Statistical comparison\n(ANOVA) iv->b iv->d PK Sampling: Pre-dose, multiple points up to 48h post-dose inh->b inh->d PK Sampling: Pre-dose, multiple points up to 24h post-dose on Day 7

Based on this study, the core components of the experimental protocol are [1]:

  • Subjects and Design: The study was an open-label, randomized, two-way crossover trial in healthy male and female subjects of Caucasian, Chinese, Japanese, and Korean ethnic origin (n=20 per group).
  • Dosing and Administration:
    • Intravenous: A single 250 μg dose of FF was administered as a constant-rate infusion over 20 minutes.
    • Inhaled: Inhaled FF was administered as two doses: 200 μg once daily for 7 days, followed by 800 μg once daily for 7 days, via a dry powder inhaler (DPI).
  • Pharmacokinetic Sampling: Venous blood samples (approx. 4 mL) were collected in K2EDTA tubes pre-dose and at scheduled times post-dose. The specific timing of samples varied depending on the route of administration.
  • Bioanalytical Method: Plasma concentrations of FF were determined using a validated solid-phase extraction method followed by high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS). The lower limit of quantification (LLOQ) for FF was 10 pg/mL [1].

Why Specific Bimosiamose Data May Be Unavailable

  • Older or Discontinued Development: this compound was initially investigated as a selectin inhibitor for treating inflammatory diseases like asthma and COPD. Its clinical development may have halted years ago, limiting the public availability of detailed, advanced-stage pharmacokinetic studies.
  • Proprietary or Unpublished Data: Comprehensive comparative pharmacokinetic studies are often conducted during later phases of drug development. This data may remain unpublished or be contained within proprietary regulatory submission documents not accessible in the public domain.

To potentially locate the specific data you need, you might consider searching regulatory agency databases (like the FDA or EMA) for any approved or archived assessment reports, or looking for older clinical trial records on platforms like ClinicalTrials.gov.

References

Bimosiamose long term efficacy chronic inflammatory models

Author: Smolecule Technical Support Team. Date: February 2026

Bimosiamose at a Glance

This compound (TBC1269) is a synthetic, small-molecule pan-selectin antagonist designed to inhibit E-, P-, and L-selectins [1] [2]. By blocking these adhesion molecules, it aims to reduce the initial tethering and rolling of leukocytes on the vascular endothelium, a primary step in the inflammatory cell recruitment cascade [3] [1].

The table below summarizes its efficacy based on key clinical trials.

Disease Model Trial Design Duration Key Efficacy Findings Reference

| Allergen-Induced Asthma (LAR) [1] [4] | Randomized, DB, PC, cross-over; 12 mild asthmatics | 4 days | ⦿ Significantly attenuated maximum late asthmatic response (LAR) by 50.2% vs placebo ( ( p = 0.045 ) ). | [1] [4] | | Ozone-Induced Airway Inflammation [5] | Randomized, DB, PC, cross-over; 18 healthy subjects | 4 days | ⦿ Reduced sputum neutrophils by 40% (( p=0.068 )). ⦿ Reduced IL-8 by 35% (( p=0.004 )). ⦿ Reduced MMP-9 by 46% (( p=0.022 )). | [5] | | COPD (GOLD II-III) [6] | Randomized, DB, PC, cross-over; 77 patients | 28 days | ⦿ Significantly reduced sputum IL-8 (primary endpoint, ( p < 0.009 )). ⦿ Showed a trend toward improved lung function. ⦿ Broad anti-inflammatory effect on multiple sputum markers. | [6] |

Detailed Experimental Protocols

For researchers looking to replicate or understand the depth of these studies, here are the methodologies used in the key trials.

  • Allergen Challenge in Asthma [1] [4]:

    • Subjects: 12 male subjects with mild, atopic asthma.
    • Intervention: Inhaled this compound (70 mg) or placebo twice daily for 3 days, and once on the morning of day 4.
    • Challenge: Allergen inhalation challenge was performed on day 4.
    • Primary Endpoint: Maximum fall in FEV1 between 3-8 hours after allergen challenge (Late Asthmatic Response).
  • Ozone Challenge in Healthy Subjects [5]:

    • Subjects: 18 healthy volunteers.
    • Intervention: Inhaled this compound (10 mg) or placebo twice daily for 4 days via a breath-actuated nebulizer (AKITA² APIXNEB).
    • Challenge: 3-hour ozone exposure (250 ppb) with intermittent exercise after the last treatment dose.
    • Analysis: Induced sputum collected 3 hours post-challenge for cellular (e.g., neutrophils) and soluble markers (e.g., IL-8, MMP-9).
  • COPD Patient Study [6]:

    • Subjects: 77 patients with moderate-to-severe COPD (GOLD stages II-III).
    • Intervention: Inhaled this compound or placebo for 28 consecutive days, twice daily, on top of standard bronchodilator therapy.
    • Analysis: Cellular and non-cellular markers of induced sputum collected pre- and post-treatment.

Mechanism of Action Workflow

The following diagram illustrates the proposed mechanism by which this compound interrupts the inflammatory cell recruitment cascade, based on the described literature [5] [3] [1].

G Start Inflammatory Stimulus (e.g., Allergen, Ozone) EndothelialActivation Endothelial Activation (Upregulation of E- and P-selectin) Start->EndothelialActivation LeukocyteRolling Leukocyte Tethering and Rolling on Vessel Wall EndothelialActivation->LeukocyteRolling FirmAdhesion Firm Adhesion and Transmigration LeukocyteRolling->FirmAdhesion TissueInflammation Tissue Inflammation (Neutrophils, Eosinophils) FirmAdhesion->TissueInflammation This compound This compound Administration (Inhaled Pan-Selectin Antagonist) InhibitionPoint Blocks Selectin Binding This compound->InhibitionPoint InhibitionPoint->LeukocyteRolling  Inhibits

Figure 1. this compound inhibits the inflammatory cascade by blocking selectin-mediated leukocyte rolling.

Interpretation and Context for Researchers

  • Efficacy Profile: The data consistently shows this compound has significant anti-inflammatory effects across different challenge models, particularly in reducing key biomarkers like IL-8 and cellular infiltration [5] [6]. Its clinical benefit in attenuating the late asthmatic response is a strong proof-of-concept [1] [4].
  • Limitations of the Data: The available studies are best characterized as medium-term proof-of-concept trials. The search results do not contain data from long-term (e.g., 6-12 month) clinical trials that are necessary to establish sustained efficacy and impact on disease progression in chronic conditions like COPD.
  • Comparative Context: While the search results confirm that selectin inhibition is a valid therapeutic strategy, they lack direct head-to-head experimental data comparing this compound with other anti-inflammatory approaches (e.g., PDE4 inhibitors like roflumilast, CXCR2 antagonists) [7]. The results mention that other P-selectin inhibitors have shown "suboptimal efficacy" in the past, but this compound's unique pan-selectin action may offer a broader effect [8].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

10

Exact Mass

862.34118563 Da

Monoisotopic Mass

862.34118563 Da

Heavy Atom Count

62

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

97B5KCW80W

Drug Indication

Investigated for use/treatment in asthma, psoriasis and psoriatic disorders, atopic dermatitis, inflammatory disorders (unspecified), and chronic obstructive pulmonary disease (COPD).

Other CAS

187269-40-5

Wikipedia

Bimosiamose

Dates

Last modified: 04-14-2024
1: Gross NJ. The COPD pipeline XXII. COPD. 2013 Jun;10(3):390-2. doi: 10.3109/15412555.2013.795422. PubMed PMID: 23713599.
2: Watz H, Bock D, Meyer M, Schierhorn K, Vollhardt K, Woischwill C, Pedersen F, Kirsten A, Beeh KM, Meyer-Sabellek W, Magnussen H, Beier J. Inhaled pan-selectin antagonist Bimosiamose attenuates airway inflammation in COPD. Pulm Pharmacol Ther. 2013 Apr;26(2):265-70. doi: 10.1016/j.pupt.2012.12.003. PubMed PMID: 23257347.
3: Armstrong PC, Hu H, Rivera J, Rigby S, Chen YC, Howden BP, Gardiner E, Peter K. Staphylococcal superantigen-like protein 5 induces thrombotic and bleeding complications in vivo: inhibition by an anti-SSL5 antibody and the glycan Bimosiamose. J Thromb Haemost. 2012 Dec;10(12):2607-9. doi: 10.1111/jth.12022. PubMed PMID: 23039170.
4: Kirsten A, Watz H, Kretschmar G, Pedersen F, Bock D, Meyer-Sabellek W, Magnussen H. Efficacy of the pan-selectin antagonist Bimosiamose on ozone-induced airway inflammation in healthy subjects--a double blind, randomized, placebo-controlled, cross-over clinical trial. Pulm Pharmacol Ther. 2011 Oct;24(5):555-8. doi: 10.1016/j.pupt.2011.04.029. PubMed PMID: 21514398.
5: Paschos KA, Canovas D, Bird NC. The engagement of selectins and their ligands in colorectal cancer liver metastases. J Cell Mol Med. 2010 Jan;14(1-2):165-74. doi: 10.1111/j.1582-4934.2009.00852.x. Review. PubMed PMID: 19627399; PubMed Central PMCID: PMC3837616.
6: Anaya-Prado R, Pérez-Gomez N, Toledo-Pereyra LH, Walsh J, Jordan J, Ward PA. Small molecule selectin inhibitor in global cerebral ischemia and controlled hemorrhagic shock. J Trauma. 2008 Sep;65(3):678-84. doi: 10.1097/TA.0b013e3181843f3a. PubMed PMID: 18784584.
7: Mayr FB, Firbas C, Leitner JM, Spiel AO, Reiter RA, Beyer D, Meyer M, Wolff G, Jilma B. Effects of the pan-selectin antagonist bimosiamose (TBC1269) in experimental human endotoxemia. Shock. 2008 Apr;29(4):475-82. PubMed PMID: 18598003.
8: Woodside DG, Vanderslice P. Cell adhesion antagonists: therapeutic potential in asthma and chronic obstructive pulmonary disease. BioDrugs. 2008;22(2):85-100. Review. PubMed PMID: 18345706.
9: Meyer M, Beyer D, Vollhardt K, Woischwill C, Jilma B, Wolff G. The pharmacokinetics of subcutaneously injected Bimosiamose disodium in healthy male volunteers. Biopharm Drug Dispos. 2007 Dec;28(9):475-84. PubMed PMID: 17876866.
10: Kranich R, Busemann AS, Bock D, Schroeter-Maas S, Beyer D, Heinemann B, Meyer M, Schierhorn K, Zahlten R, Wolff G, Aydt EM. Rational design of novel, potent small molecule pan-selectin antagonists. J Med Chem. 2007 Mar 22;50(6):1101-15. PubMed PMID: 17302397.
11: López-Neblina F, Toledo-Pereyra LH. Anti-ischemic effect of selectin blocker through modulation of tumor necrosis factor-alpha and interleukin-10. J Surg Res. 2007 Apr;138(2):275-83. PubMed PMID: 17254609.
12: Meyer M, Beeh KM, Beier J, Beyer D, Aydt E, Zahlten R, Jilma B, Wolff G. Tolerability and pharmacokinetics of inhaled bimosiamose disodium in healthy males. Br J Clin Pharmacol. 2007 Apr;63(4):451-8. PubMed PMID: 17067318; PubMed Central PMCID: PMC2203253.
13: Jayle C, Milinkevitch S, Favreau F, Doucet C, Richer JP, Deretz S, Mauco G, Rabb H, Hauet T. Protective role of selectin ligand inhibition in a large animal model of kidney ischemia-reperfusion injury. Kidney Int. 2006 May;69(10):1749-55. PubMed PMID: 16625150.
14: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2006 Jan-Feb;28(1):31-63. PubMed PMID: 16541195.
15: Friedrich M, Bock D, Philipp S, Ludwig N, Sabat R, Wolk K, Schroeter-Maas S, Aydt E, Kang S, Dam TN, Zahlten R, Sterry W, Wolff G. Pan-selectin antagonism improves psoriasis manifestation in mice and man. Arch Dermatol Res. 2006 Feb;297(8):345-51. PubMed PMID: 16362415.
16: Meyer M, Jilma B, Zahlten R, Wolff G. Physiochemical properties, safety and pharmacokinetics of bimosiamose disodium after intravenous administration. Int J Clin Pharmacol Ther. 2005 Oct;43(10):463-71. PubMed PMID: 16240703.
17: Beeh KM, Beier J, Meyer M, Buhl R, Zahlten R, Wolff G. Bimosiamose, an inhaled small-molecule pan-selectin antagonist, attenuates late asthmatic reactions following allergen challenge in mild asthmatics: a randomized, double-blind, placebo-controlled clinical cross-over-trial. Pulm Pharmacol Ther. 2006;19(4):233-41. PubMed PMID: 16140027.
18: Beauharnois ME, Lindquist KC, Marathe D, Vanderslice P, Xia J, Matta KL, Neelamegham S. Affinity and kinetics of sialyl Lewis-X and core-2 based oligosaccharides binding to L- and P-selectin. Biochemistry. 2005 Jul 12;44(27):9507-19. PubMed PMID: 15996105.
19: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2005 Jan-Feb;27(1):49-77. PubMed PMID: 15834459.
20: Romano SJ. Selectin antagonists : therapeutic potential in asthma and COPD. Treat Respir Med. 2005;4(2):85-94. Review. PubMed PMID: 15813660.

Explore Compound Types